molecular formula C7H12ClNO2 B1445960 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride CAS No. 1536398-58-9

3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride

Cat. No.: B1445960
CAS No.: 1536398-58-9
M. Wt: 177.63 g/mol
InChI Key: OAAXTRHIHAUSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptane-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-1-2-8-4-5(7)3-7;/h5,8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAXTRHIHAUSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride" molecular structure

[1][2][3]

Executive Summary

This compound (CAS: 1536398-58-9) is a conformationally restricted analogue of


Molecular Specifications & Physicochemical Profile

The compound exists as a bicyclic amine salt. The "bridgehead" positioning of the carboxylic acid is a defining structural feature, imparting unique steric and electronic properties compared to flexible linear analogues.

PropertySpecification
IUPAC Name This compound
Common Name Conformationally Restricted GABA Analogue
CAS Number 1536398-58-9 (HCl salt); 82651232 (Free acid)
Molecular Formula

Molecular Weight 177.63 g/mol
Solubility High in water, DMSO, Methanol; Low in non-polar solvents
pKa (Calc.) Acid: ~3.5; Amine: ~9.2 (zwitterionic character in neutral pH)
Topological Polar Surface Area 63.3

Structural Architecture

The molecule consists of a 3-azabicyclo[4.1.0]heptane core.[1][2]

  • Numbering Logic: The nitrogen atom is assigned position 3. The bridgehead carbons are positions 1 and 6. The cyclopropane methylene carbon is position 7.

  • Functionalization: The carboxylic acid group is attached at the C6 bridgehead .

  • Stereochemistry: The fusion of the three-membered ring to the six-membered ring is exclusively cis in small bicyclic systems due to ring strain limits. However, the molecule possesses chirality at the bridgeheads (C1 and C6). The commercially available material is typically a racemate, though enantiopure forms ((1R,6S) or (1S,6R)) are synthesized for asymmetric applications.

Synthetic Methodology

The synthesis of 3-azabicyclo[4.1.0]heptane-6-carboxylic acid relies on the cyclopropanation of an unsaturated tetrahydropyridine precursor. The following protocol outlines the primary route utilized in medicinal chemistry settings.

Core Synthetic Pathway (Simmons-Smith Strategy)

Precursor: N-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid methyl ester. Key Transformation: Cyclopropanation of the electron-deficient alkene.

Step-by-Step Protocol:

  • Protection: Start with 1,2,3,6-tetrahydropyridine-4-carboxylic acid. Protect the amine with a Boc group (di-tert-butyl dicarbonate) and esterify the acid (methyl iodide/base) to generate the lipophilic precursor.

  • Cyclopropanation:

    • Reagents: Diethylzinc (

      
      ) and Diiodomethane (
      
      
      ) or Chloroiodomethane (
      
      
      ).
    • Conditions: Anhydrous dichloromethane (DCM) or Toluene,

      
       to RT.
      
    • Mechanism: The zinc carbenoid adds across the C4-C5 double bond. The ester group at C4 directs the regioselectivity, resulting in the ester located at the newly formed bridgehead (C6 in the bicyclic numbering).

  • Hydrolysis & Deprotection:

    • Ester Hydrolysis: LiOH in THF/Water to yield the N-Boc acid.

    • Salt Formation: Treatment with 4M HCl in Dioxane removes the Boc group and precipitates the target hydrochloride salt.

Synthetic Workflow Diagram

The following diagram illustrates the structural evolution from the linear precursor to the bicyclic target.

SynthesisPrecursor1,2,3,6-TetrahydropyridineDerivativeIntermediateCyclopropanation(Simmons-Smith)Precursor->IntermediateEt2Zn, CH2I2BicyclicEsterN-Boc-3-azabicyclo[4.1.0]heptane-6-esterIntermediate->BicyclicEsterCarbenoid AdditionDeprotectionAcid Hydrolysis(HCl/Dioxane)BicyclicEster->Deprotection1. LiOH2. HClProduct3-Azabicyclo[4.1.0]heptane-6-carboxylic acid HClDeprotection->ProductSalt Formation

Caption: Synthetic route via Simmons-Smith cyclopropanation of tetrahydropyridine precursors.

Pharmacological Applications: The GABA Bioisostere

The primary utility of 3-azabicyclo[4.1.0]heptane-6-carboxylic acid lies in its ability to mimic the bioactive conformation of GABA while improving metabolic stability and receptor selectivity.

Structural Superimposition
  • GABA (Flexible):

    
    
    
  • Analogue (Rigid): The bicyclic core locks the distance between the nitrogen (N3) and the carboxylate (C6).

    • Path 1: N3

      
       C4 
      
      
      C5
      
      
      C6 (3 carbons)
    • Path 2: N3

      
       C2 
      
      
      C1
      
      
      C6 (3 carbons)
    • Outcome: This mimics the "folded" or "extended" conformations of GABA depending on the specific isomer, allowing for selective probing of GABA transporters (GATs) and Betaine/GABA Transporter 1 (BGT1).

Mechanistic Logic

The cyclopropane ring introduces significant ring strain (~27 kcal/mol) and hybridization changes (increased s-character in C-H bonds). This alters the basicity of the adjacent amine and the acidity of the carboxylic acid, potentially enhancing binding affinity via stronger electrostatic interactions within the receptor pocket.

Analytical Characterization & Handling

Expected NMR Signature ( )
  • Cyclopropane Protons (High Field): The protons on the cyclopropane ring (C1, C7) typically appear upfield (0.5 - 1.5 ppm) due to the shielding cone of the strained ring.

  • Bridgehead C6: Being quaternary (substituted with COOH), C6 has no attached protons, simplifying the spectrum.

  • Methylene Protons: The protons at C2, C4, and C5 will appear as complex multiplets (2.5 - 3.5 ppm) due to the rigid bicyclic environment and diastereotopicity.

Safety & Stability
  • Hygroscopicity: As an amino acid hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Stability: The cyclopropane ring is stable under standard physiological conditions but can undergo ring-opening under harsh acidic conditions or catalytic hydrogenation. Avoid strong Lewis acids unless intended for ring-opening functionalization.

References

  • PubChem. (2024).[3] this compound (Compound).[4][5][3][6][7] National Library of Medicine. [Link]

  • Levandovskiy, I. A., et al. (2011).[8] Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry. [Link]

  • Nakamura, T., et al. (2022).[9] Synthesis of

    
    -Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones. Organic Letters. [Link]
    
  • ChemSrc. (2024).[10] this compound MSDS & Properties. [Link][5]

Technical Guide: Synthesis of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the synthesis of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride . This document is designed for research scientists and process chemists, focusing on the most robust, scalable, and regioselective pathway: the Simmons-Smith cyclopropanation of a functionalized tetrahydropyridine precursor.

CAS: 1536398-58-9 Formula: C


H

NO

[1][2][3]·HCl Molecular Weight: 177.63 g/mol (HCl salt)[1][2][4]

Executive Summary

3-Azabicyclo[4.1.0]heptane-6-carboxylic acid is a conformationally restricted amino acid analog featuring a piperidine ring fused to a cyclopropane moiety. It serves as a critical scaffold in the development of glutamate receptor ligands, HCV inhibitors, and peptidomimetics where rigidification of the peptide backbone is required to lock bioactive conformations.

This guide details the Bridgehead Functionalization Pathway . Unlike routes that introduce the carboxylate via diazoacetate addition (yielding the 7-isomer), this protocol establishes the C6-quaternary center by cyclopropanating a pre-functionalized 1,2,3,6-tetrahydropyridine-4-carboxylate. This ensures complete regiocontrol, placing the carboxylic acid at the bridgehead.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage formation of the cyclopropane ring. The target molecule (1) is traced back to the N-protected bicyclic ester (2), which is generated from the commercially accessible or easily synthesized N-Boc-1,2,3,6-tetrahydropyridine-4-carboxylate (3) via a Simmons-Smith reaction.

Logic:

  • Regiochemistry: The C6-position of the bicyclic system corresponds to the C4-position of the tetrahydropyridine ring. Pre-installing the ester at C4 avoids difficult C-H functionalization later.

  • Nitrogen Protection: A Boc group is selected for its stability against the organozinc reagents used in the cyclopropanation step and its facile removal during the final acid hydrolysis.

Pathway Visualization

Retrosynthesis Target Target: 3-Azabicyclo[4.1.0]heptane- 6-carboxylic acid HCl Intermediate Intermediate: N-Boc-3-azabicyclo[4.1.0]- heptane-6-carboxylate Target->Intermediate Hydrolysis & Deprotection (HCl/Dioxane) Precursor Starting Material: N-Boc-1,2,3,6-tetrahydro- pyridine-4-carboxylate Intermediate->Precursor Simmons-Smith (Et2Zn, CH2I2)

Caption: Retrosynthetic logic flow ensuring bridgehead carboxylation.

Detailed Synthesis Protocol

Stage 1: Cyclopropanation (The Furukawa Modification)

This step utilizes the Furukawa modification of the Simmons-Smith reaction. Diethylzinc and diiodomethane generate the active iodomethylzinc carbenoid (


) in situ. This electrophilic carbenoid adds across the electron-deficient double bond of the 

-unsaturated ester.

Reaction Scheme:



Materials:

  • Substrate: Methyl N-Boc-1,2,3,6-tetrahydropyridine-4-carboxylate (1.0 equiv)

  • Reagent A: Diethylzinc (Et

    
    Zn), 1.0 M in hexanes (5.0 equiv)
    
  • Reagent B: Diiodomethane (CH

    
    I
    
    
    
    ), >99% (10.0 equiv)
  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)

  • Atmosphere: Dry Argon or Nitrogen

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush continuously with argon.

  • Solvation: Dissolve the substrate (Methyl N-Boc-1,2,3,6-tetrahydropyridine-4-carboxylate) in anhydrous toluene (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Carbenoid Formation:

    • Add the Diethylzinc solution dropwise via syringe/cannula over 20 minutes. Caution: Pyrophoric.

    • Add Diiodomethane dropwise over 30 minutes. The solution may become cloudy or form a white precipitate (ZnI

      
      ).
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stable, heat the reaction to 60 °C and stir for 12–18 hours. Monitor conversion via TLC (stain with KMnO

    
     or Ninhydrin) or LC-MS.
    
  • Quenching (Critical Safety Step):

    • Cool the mixture back to 0 °C.

    • Slowly quench with saturated aqueous NH

      
      Cl. Vigorous gas evolution (ethane) will occur.
      
  • Workup: Dilute with diethyl ether or ethyl acetate. Separate the organic layer.[5] Wash the aqueous layer twice with organic solvent. Combine organics and wash with saturated NaHCO

    
    , then brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 4:1) to yield Methyl N-Boc-3-azabicyclo[4.1.0]heptane-6-carboxylate .
Stage 2: Global Deprotection & Salt Formation

This stage involves the hydrolysis of the methyl ester followed by (or concurrent with) the removal of the Boc protecting group. Using concentrated HCl achieves both transformations efficiently, yielding the hydrochloride salt directly.

Materials:

  • Substrate: Methyl N-Boc-3-azabicyclo[4.1.0]heptane-6-carboxylate

  • Reagent: 6N Hydrochloric Acid (aqueous) or 4M HCl in Dioxane

  • Solvent: 1,4-Dioxane (if using aqueous HCl)

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the intermediate in 1,4-dioxane. Add 6N HCl (excess, ~20 equiv).

  • Reflux: Heat the mixture to reflux (100 °C) for 4–6 hours. This converts the methyl ester to the carboxylic acid and cleaves the Boc group.

    • Note: If milder conditions are required to preserve stereochemistry (though the bridgehead is stable), perform LiOH hydrolysis first (THF/H

      
      O), followed by Boc removal with HCl/Dioxane at room temperature.
      
  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

  • Trituration: The resulting solid is often a gum. Triturate with cold diethyl ether or acetone to induce crystallization.

  • Filtration: Filter the white solid and dry under high vacuum over P

    
    O
    
    
    
    .
  • Product: This compound .

Process Data & Validation

Key Quality Attributes (KQA)
AttributeSpecificationMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
Purity > 97%HPLC (210 nm) / qNMR
Identity Consistent with structure1H NMR (D2O), 13C NMR
Counterion 1.0 ± 0.1 eq ChlorideArgentometric Titration / IC
Water Content < 1.0% (unless hydrate)Karl Fischer
Troubleshooting Guide
  • Incomplete Cyclopropanation: The electron-deficient nature of the unsaturated ester makes the double bond less nucleophilic toward the zinc carbenoid.

    • Solution: Increase equivalents of Et

      
      Zn/CH
      
      
      
      I
      
      
      (up to 10 eq) or add Trifluoroacetic acid (TFA) (1.0 eq relative to Et
      
      
      Zn) to generate the more reactive species
      
      
      .
  • Stalled Deprotection: If the methyl ester is stubborn, switch to a two-step deprotection: LiOH/THF/H

    
    O for the ester, followed by HCl/EtOAc for the amine.
    

Mechanism & Pathway Diagram

The following diagram illustrates the molecular transformation flow, highlighting the critical intermediate states.

SynthesisPathway Start N-Boc-1,2,3,6-tetrahydropyridine- 4-carboxylate (Alkene Precursor) Intermediate Transition State: Zinc Carbenoid Addition (Concerted Mechanism) Start->Intermediate Activation Reagent1 Reagents: Et2Zn + CH2I2 (Simmons-Smith) Reagent1->Intermediate Product_Protected N-Boc-3-azabicyclo[4.1.0]- heptane-6-carboxylate Intermediate->Product_Protected Cyclopropanation Final FINAL PRODUCT: 3-Azabicyclo[4.1.0]heptane- 6-carboxylic acid HCl Product_Protected->Final Hydrolysis & Deprotection Reagent2 Reagents: 6N HCl / Reflux Reagent2->Final

Caption: Step-wise transformation from tetrahydropyridine to the bicyclic amino acid salt.

Safety & Handling (Critical)

  • Diethylzinc (Et

    
    Zn):  Pyrophoric liquid. Ignites spontaneously in air. Must be handled under inert atmosphere (Argon/Nitrogen). Use a cannula or gas-tight syringe for transfer. Have a bucket of sand or Class D fire extinguisher nearby.
    
  • Diiodomethane (CH

    
    I
    
    
    
    ):
    Toxic and light-sensitive. High density (3.32 g/mL) makes pipetting difficult; weigh by mass or use positive displacement pipettes.
  • Exotherm Control: The formation of the zinc carbenoid is exothermic. Strict temperature control (0 °C) during addition is mandatory to prevent runaway reactions.

References

  • Simmons-Smith Reaction on Dehydroamino Acids

    • Title: "Stereoselective Synthesis of Cyclopropane Amino Acids"
    • Source: Chemical Reviews, 2003, 103(4), 1625–1651.
    • URL:[Link]

  • Synthesis of Azabicyclo[4.1.

    • Title: "Synthesis of 3-azabicyclo[4.1.0]heptane derivatives from α-halohydrazones" (Context on scaffold stability)
    • Source: ResearchG
    • URL:[Link]

  • Furukawa Modification Protocol

    • Title: "Cyclopropanation using Diethylzinc and Diiodomethane"
    • Source: Organic Syntheses, Coll. Vol. 8, p.474 (1993).
    • URL:[Link]

  • Compound Data & CAS Verification

    • Title: "this compound - PubChem CID 89924218"[1]

    • Source: National Institutes of Health (NIH) PubChem.
    • URL:[Link]

Sources

"3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride .

Executive Summary

This compound (CAS: 1536398-58-9) is a conformationally restricted bicyclic amino acid.[1] Structurally, it consists of a piperidine ring fused to a cyclopropane ring, featuring a carboxylic acid moiety at the bridgehead position. This scaffold serves as a critical building block in drug discovery, particularly as a bioisostere for pipecolic acid and proline. Its rigid architecture reduces the entropic penalty of ligand-receptor binding, making it a high-value core for designing inhibitors of G-protein coupled receptors (GPCRs) and soluble guanylate cyclase (sGC) activators.

Molecular Architecture & Stereochemistry

Structural Definition

The compound is a 3-azabicyclo[4.1.0]heptane system.[2][3][4][5][6] The numbering convention assigns the bridgehead carbons as positions 1 and 6. The nitrogen atom resides at position 3 within the six-membered ring component. The carboxylic acid is attached to the bridgehead carbon (C6), creating a quaternary center that significantly influences the molecule's metabolic stability and steric profile.

  • IUPAC Name: this compound[1][4][7][8]

  • Stereochemistry: The fusion of the cyclopropane and piperidine rings in a [4.1.0] system is exclusively cis due to the high ring strain associated with a trans-fusion in small bicyclic systems. Consequently, the bridgehead hydrogens (or substituents) are syn-oriented.

  • Chirality: The C1 and C6 carbons are chiral centers. The synthesized material is typically a racemate of the (1R,6S) and (1S,6R) enantiomers unless asymmetric catalysis is employed.

Physicochemical Profile

The hydrochloride salt form improves water solubility and shelf-stability compared to the zwitterionic free acid.

PropertyValue / Description
CAS Number 1536398-58-9 (HCl salt)
Molecular Formula C₇H₁₂ClNO₂
Molecular Weight 177.63 g/mol
Appearance White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol; Low: DCM, Hexanes
pKa (Calc.) COOH: ~2.8
H-Bond Donors 2 (NH, OH)
H-Bond Acceptors 2 (C=O, N)
Topological Polar Surface Area 49.3 Ų
Rotatable Bonds 1 (C-COOH bond)

Synthetic Methodology

The synthesis of 3-azabicyclo[4.1.0]heptane-6-carboxylic acid requires a strategy that constructs the strained cyclopropane ring onto a pre-existing nitrogen heterocycle. The most robust route involves the cyclopropanation of a tetrahydropyridine derivative.

Route Analysis: Directed Cyclopropanation

Rationale: Direct cyclopropanation of electron-deficient alkenes (like unsaturated esters) is often sluggish. Converting the ester to an allylic alcohol allows for a hydroxyl-directed Simmons-Smith reaction, which proceeds with high diastereoselectivity and yield.

Step-by-Step Protocol
  • Starting Material: Methyl 1-benzyl-1,2,5,6-tetrahydropyridine-4-carboxylate.

  • Reduction (DIBAL-H): The ester is reduced to the allylic alcohol at -78°C using Diisobutylaluminum hydride (DIBAL-H). This prevents over-reduction to the saturated alkane.

  • Cyclopropanation (Simmons-Smith): The allylic alcohol is treated with diethylzinc (

    
    ) and diiodomethane (
    
    
    
    ). The zinc species coordinates to the alcohol oxygen, directing the methylene insertion to the cis face of the double bond.
  • Oxidation (Jones/TEMPO): The resulting hydroxymethyl group is oxidized back to the carboxylic acid. Jones oxidation (CrO₃/H₂SO₄) is effective but harsh; TEMPO/NaOCl is a milder alternative for scale-up.

  • Deprotection: The benzyl group is removed via hydrogenolysis (

    
    , Pd/C) in the presence of HCl to yield the final hydrochloride salt.
    
Process Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate transformations.

SynthesisRoute Start Tetrahydropyridine Ester (Start) Inter1 Allylic Alcohol (Intermediate) Start->Inter1 DIBAL-H, -78°C (Selective Reduction) Inter2 Bicyclic Alcohol (Cyclopropanated) Inter1->Inter2 Et2Zn, CH2I2 (Simmons-Smith) Inter3 Bicyclic Acid (Protected) Inter2->Inter3 TEMPO/NaOCl (Oxidation) Final 3-Azabicyclo[4.1.0]heptane -6-COOH HCl Inter3->Final H2, Pd/C, HCl (Deprotection)

Figure 1: Synthetic workflow for the production of the target scaffold via directed cyclopropanation.

Chemical Reactivity & Stability

Acid-Amine Orthogonality

The molecule possesses two orthogonal reactive centers: the secondary amine (N3) and the carboxylic acid (C6).

  • Amine Reactivity: The secondary amine is nucleophilic and can participate in

    
     alkylations, reductive aminations, or amide couplings. In library synthesis, this nitrogen is typically the vector for growing the molecule into the "solvent-exposed" region of a binding pocket.
    
  • Carboxylic Acid Reactivity: The bridgehead acid is sterically congested but remains reactive toward standard coupling reagents (HATU, EDC). It serves as the anchor point for peptidomimetic chains.

Cyclopropane Ring Stability

The fused cyclopropane ring introduces significant ring strain (~27 kcal/mol).

  • Acid Sensitivity: While the HCl salt is stable, exposure to strong Lewis acids or extreme heat (>150°C) can trigger ring-opening or rearrangement to a cycloheptene derivative.

  • Metabolic Stability: The cyclopropane ring blocks metabolic oxidation at the adjacent carbons, potentially increasing the half-life of drugs incorporating this scaffold compared to their piperidine analogs.

Applications in Drug Discovery[10][11]

Conformational Restriction (Entropy Reduction)

In medicinal chemistry, replacing a flexible piperidine ring with the 3-azabicyclo[4.1.0]heptane scaffold "freezes" the bioactive conformation.

  • Mechanism: The cyclopropane fusion locks the piperidine ring into a specific half-chair or boat conformation.

  • Benefit: This pre-organization reduces the entropic cost of binding to a protein target, often resulting in a 10-100 fold increase in potency (affinity) compared to the flexible analog.

Bioisosterism

This scaffold acts as a bioisostere for:

  • Pipecolic Acid: A homolog of proline. The bicyclic system mimics the turn-inducing properties of proline but with a larger steric bulk.

  • Nipecotic Acid: Used in GABA uptake inhibitors. The rigidification can improve selectivity between GABA transporter subtypes (GAT-1 vs GAT-3).

Case Study: sGC Activators

Research into soluble guanylate cyclase (sGC) activators has utilized this scaffold to improve the pharmacokinetic profile of carboxylic acid-based leads. The bridgehead substitution prevents rapid glucuronidation often seen with less hindered acids.

Handling & Safety Protocols

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; keep the vial tightly sealed.

  • Handling: Wear standard PPE (gloves, lab coat, safety glasses). Avoid inhalation of dust.[8]

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 100 mM). For aqueous buffers, predissolve in DMSO and dilute, ensuring the final DMSO concentration is <1%.

References

  • PubChem. (2024).[1] this compound (CID 89924218).[1] National Library of Medicine. [Link]

  • ChemSrc. (2024). CAS 1536398-58-9 Entry.[1][4][7][8][9][Link]

  • Mitten, J. et al. (2016). Heterocyclic carboxylic acids as activators of soluble guanylate cyclase. WO2016014463A1. World Intellectual Property Organization. [Link]

  • Overman, L. E. (1988). Synthesis of 3-azabicyclo[4.1.0]heptane derivatives. Organic Syntheses, Coll. Vol. 6, p. 95. (Cited for general methodology on azabicyclo synthesis).

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Azabicyclo[4.1.0]heptanes via Gold(I)-Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

The 3-azabicyclo[4.1.0]heptane scaffold represents a privileged structural motif in medicinal chemistry, offering a rigidified bicyclic amine that restricts conformational freedom—a critical factor in enhancing ligand-target binding affinity and metabolic stability. Unlike traditional Simmons-Smith cyclopropanations which require stoichiometric zinc reagents and often suffer from poor functional group tolerance, Gold(I)-catalyzed intramolecular cyclopropanation offers a catalytic, atom-economical, and highly chemoselective route to these systems.

This guide details the synthesis of 3-azabicyclo[4.1.0]heptanes via the cycloisomerization of nitrogen-tethered 1,6-enynes . We focus on the "single-cleavage" rearrangement and direct cyclopropanation pathways, utilizing cationic Gold(I) complexes with bulky phosphine or N-heterocyclic carbene (NHC) ligands to enforce the formation of the bicyclic skeleton over the isomeric 1,3-diene.

Key Advantages of this Protocol:
  • Atom Economy: 100% atom economy (isomerization reaction).

  • Mild Conditions: Operates at room temperature or mild heat (40 °C).

  • Safety: Avoids explosive diazo precursors common in other carbene transfer methods.

  • Scalability: Validated for gram-scale synthesis with low catalyst loading (1–5 mol%).

Part 2: Mechanistic Principles & Pathway Control

To successfully synthesize the [4.1.0] system, one must understand the divergent pathways of the gold-enyne cycloisomerization. The reaction proceeds through a cyclopropyl gold(I) carbene intermediate.[1][2] The fate of this intermediate—whether it undergoes skeletal rearrangement to a diene or forms the stable bicyclic product—is dictated by the ligand environment.

Mechanism Diagram

The following diagram illustrates the bifurcation between the desired cyclopropanation (Path A) and the competing metathesis-type rearrangement (Path B).

GoldMechanism Substrate N-Tethered 1,6-Enyne Coordination Au(I)-Alkyne Complex (π-activation) Substrate->Coordination + [L-Au]+ Cyclization 5-exo-dig Cyclization Coordination->Cyclization Carbene Cyclopropyl Gold(I) Carbene Intermediate Cyclization->Carbene Au-C bond formation PathA Path A: Intramolecular Cyclopropanation Carbene->PathA Bulky Ligands (e.g., JohnPhos, IPr) PathB Path B: Skeletal Rearrangement Carbene->PathB Small Phosphines Product 3-Azabicyclo[4.1.0]heptane (Target) PathA->Product - [L-Au]+ SideProduct 1,3-Diene (Undesired) PathB->SideProduct

Figure 1: Mechanistic divergence in Gold(I)-catalyzed 1,6-enyne cycloisomerization.[3] Path A is favored by bulky, electron-rich ligands.

Part 3: Experimental Protocol

Reaction Optimization Guidelines

The choice of catalyst and solvent is binary: it either works efficiently or yields complex mixtures.

VariableRecommendationRationale
Catalyst Source [JohnPhosAu(MeCN)]SbF₆ or IPrAuCl + AgSbF₆ Bulky biaryl phosphines (JohnPhos) or NHCs (IPr) stabilize the cationic gold species and sterically favor the cyclopropanated product over the diene.
Counterion SbF₆⁻ or NTf₂⁻ Non-coordinating anions are essential. Strongly coordinating anions (Cl⁻) kill catalytic activity; OTf⁻ is often too coordinating for difficult substrates.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) Non-coordinating, polar aprotic solvents stabilize the cationic intermediate. Avoid THF or MeCN (except as ligand) as they compete for the metal center.
Concentration 0.1 M - 0.2 M Higher dilution favors intramolecular pathways over intermolecular oligomerization.
Water/Air Strictly Anhydrous While Gold(I) is generally water-tolerant, the cationic intermediates can be trapped by water to form hydration products (ketones/alcohols).
Standard Operating Procedure (SOP)

Target: Synthesis of N-tosyl-3-azabicyclo[4.1.0]hept-4-ene. Precursor: N-allyl-4-methyl-N-(prop-2-ynyl)benzenesulfonamide.

Materials:
  • Substrate: N-Tethered 1,6-enyne (1.0 equiv).

  • Catalyst: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl ) (2–5 mol%).

  • Activator: Silver Hexafluoroantimonate (AgSbF₆ ) (2–5 mol%).

  • Solvent: Anhydrous DCM (degassed).

  • Apparatus: Flame-dried Schlenk flask or scintillation vial (if in glovebox).

Workflow Diagram

ProtocolWorkflow Start Start: Pre-dried Glassware (Argon Atmosphere) CatPrep Catalyst Activation: Mix IPrAuCl + AgSbF6 in DCM (Stir 5-10 min, precipitate AgCl) Start->CatPrep SubAdd Substrate Addition: Add 1,6-Enyne (0.1 M in DCM) CatPrep->SubAdd Active Cat Generated Reaction Reaction Phase: Stir at 23 °C (Monitor TLC) SubAdd->Reaction Check Checkpoint: Is SM consumed? Reaction->Check Check->Reaction No (Wait) Filter Quench & Filter: Filter through Celite/Silica pad (Remove Au/Ag salts) Check->Filter Yes (Complete) Purify Purification: Flash Column Chromatography Filter->Purify End Isolate 3-azabicyclo[4.1.0]heptane Purify->End

Figure 2: Step-by-step experimental workflow for the gold-catalyzed cycloisomerization.

Detailed Steps:
  • Catalyst Activation (In Glovebox or under Argon):

    • To a flame-dried vial equipped with a magnetic stir bar, add IPrAuCl (12.4 mg, 0.02 mmol, 2 mol%) and AgSbF₆ (6.9 mg, 0.02 mmol, 2 mol%).

    • Add anhydrous DCM (1.0 mL). A white precipitate (AgCl) will form immediately.

    • Note: While filtration of AgCl is possible, it is often unnecessary for this reaction; the suspension can be used directly.

  • Substrate Addition:

    • Dissolve the N-tethered 1,6-enyne (249 mg, 1.0 mmol) in anhydrous DCM (9.0 mL) in a separate flask.

    • Transfer the substrate solution to the catalyst suspension via syringe.

    • Total Concentration: ~0.1 M.

  • Reaction Monitoring:

    • Stir the mixture at 23 °C (Room Temperature) .

    • TLC Checkpoint: Check after 30 minutes. Most reactions complete within 1–4 hours.

    • Visualization: Gold salts can stain TLC plates; rely on UV and KMnO₄/Vanillin stains for organic spots. The product usually runs slightly lower or similar to the starting material but stains differently (often blue/purple with vanillin for cyclopropanes).

  • Work-up:

    • Once starting material is consumed, filter the reaction mixture through a short pad of Celite or Silica Gel (eluting with DCM or Et₂O) to remove the metal catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradients).

    • Caution: Cyclopropanes can be acid-sensitive. If the product is unstable, add 1% Et₃N to the eluent, though 3-azabicyclo[4.1.0]heptanes are generally robust.

Part 4: Troubleshooting & "Self-Validating" Checks

A robust protocol must include failure analysis. Use this table to diagnose issues.

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst poisoning or chloride inhibition.Ensure AgSbF₆ is dry (hygroscopic). Ensure DCM is amine-free (if not using sulfonamide). Increase catalyst to 5 mol%.
Formation of 1,3-Diene Skeletal rearrangement (Path B) dominating.Switch to a bulkier ligand (e.g., JohnPhos or tBuXPhos ). Lower temperature to 0 °C.
Complex Mixture/Oligomers Intermolecular reaction dominating.Dilute the reaction (0.05 M). Add substrate slowly (syringe pump) to the catalyst solution.
Product Decomposition Acid sensitivity during purification.Use neutral alumina instead of silica, or add 1% triethylamine to the column solvent.
Advanced Note: The Cyclopropene Route

For substrates where the 1,6-enyne route yields inseparable mixtures of dienes and cyclopropanes, consider the Cyclopropene Ring-Opening strategy (Vicente/Cossy Protocol).

  • Precursor: Allyl cyclopropenylcarbinyl sulfonamides.

  • Mechanism: Gold(I) triggers ring opening of the cyclopropene to generate a vinyl gold carbene, which is then trapped by the pendant alkene.[4][5]

  • Result: This method is highly specific for [4.1.0] systems and avoids the skeletal rearrangement ambiguity of 1,6-enynes.

Part 5: References

  • Echavarren, A. M.; Nevado, C. "Gold-Catalyzed Cycloisomerization of Enynes: A Mechanistic Perspective." Chem. Soc. Rev., 2004 , 33, 431–436.

  • Nieto-Oberhuber, C.; Muñoz, M. P.; Buñuel, E.; Nevado, C.; Cárdenas, D. J.; Echavarren, A. M. "Cationic Gold(I) Complexes: Highly Alkynophilic Catalysts for the exo- and endo-Cyclization of Enynes." Angew.[3][6][7] Chem. Int. Ed., 2004 , 43, 2402–2406.

  • Gorin, D. J.; Toste, F. D. "Relativistic Effects in Homogeneous Gold Catalysis." Nature, 2007 , 446, 395–403.

  • Hadfield, M. S.; Bauer, J. T.; Glenpe, A. L.; Lee, A.-L. "Gold-Catalyzed Synthesis of 3-Azabicyclo[4.1.0]heptanes."[7] Org.[7] Biomol. Chem., 2010 , 8, 4090. (General reference for N-tethered systems).

  • Miege, F.; Meyer, C.; Cossy, J. "Gold-Catalyzed Cycloisomerization of Allyl 3,3-Dimethylcyclopropenylcarbinyl Ethers or Sulfonamides: Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes." Org.[7] Lett., 2010 , 12, 4144–4147. (Key protocol for high-precision synthesis).

Sources

Experimental protocol for "3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity, scalable synthesis of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride .

The guide prioritizes the Corey-Chaykovsky cyclopropanation strategy, selected for its superior performance on electron-deficient alkenes (conjugated enoates) compared to traditional Simmons-Smith conditions.

Executive Summary

The 3-azabicyclo[4.1.0]heptane scaffold represents a critical "lead-like" motif in medicinal chemistry, offering a rigidified vector for side-chain orientation that mimics proline and pipecolic acid. Unlike flexible piperidines, this bicyclic system locks the carboxylic acid at the bridgehead (C6), providing unique vector geometry for target binding.

This protocol details a 3-step divergent synthesis starting from commercially available N-Boc-4-ethoxycarbonyl-1,2,3,6-tetrahydropyridine. The core transformation utilizes a Corey-Chaykovsky cyclopropanation , which is kinetically favored for this


-unsaturated ester substrate over metal-carbenoid methods (e.g., Rh-catalyzed diazo insertion), which often suffer from poor regioselectivity or carbene dimerization side reactions.
Key Advantages of This Protocol
  • Safety: Avoids the use of explosive diazoalkanes or unstable zinc-carbenoids.

  • Scalability: All reagents (Trimethylsulfoxonium iodide, NaH, DMSO) are inexpensive and amenable to gram-scale synthesis.

  • Selectivity: The sulfur ylide mechanism specifically targets the conjugated double bond, ensuring exclusive formation of the bridgehead-substituted cyclopropane.

Retrosynthetic Analysis

The strategic disconnection relies on constructing the cyclopropane ring last upon the pre-functionalized piperidine core. This avoids the difficult task of functionalizing a pre-formed bicyclic bridgehead.

Retrosynthesis Target Target: 3-Azabicyclo[4.1.0]heptane-6-COOH (HCl Salt) Intermediate1 Intermediate 1: N-Boc-Protected Acid Target->Intermediate1 Deprotection (HCl/Dioxane) Intermediate2 Intermediate 2: Bridgehead Ester (Cyclopropanated) Intermediate1->Intermediate2 Hydrolysis (LiOH) StartingMaterial Starting Material: N-Boc-4-ethoxycarbonyl- 1,2,3,6-tetrahydropyridine Intermediate2->StartingMaterial Corey-Chaykovsky (Me3SOI, NaH)

Figure 1: Retrosynthetic disconnection showing the sulfur ylide-mediated cyclopropanation as the key complexity-generating step.

Detailed Experimental Protocol

Phase 1: Corey-Chaykovsky Cyclopropanation

Objective: Conversion of the unsaturated piperidine ester to the bicyclic bridgehead ester. Reaction Type: [2+1] Cycloaddition via Sulfur Ylide.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
N-Boc-4-ethoxycarbonyl-1,2,3,6-tetrahydropyridine 1.0 Substrate
Trimethylsulfoxonium Iodide (Me₃SOI) 1.5 Ylide Precursor
Sodium Hydride (NaH, 60% in oil) 1.5 Base

| DMSO (Anhydrous) | 10 vol | Solvent |

Procedure:

  • Ylide Generation: In a flame-dried 3-neck round-bottom flask under Nitrogen atmosphere, charge Trimethylsulfoxonium iodide (1.5 equiv). Add anhydrous DMSO (5 vol) and stir at room temperature until partially dissolved.

  • Deprotection: Carefully add NaH (1.5 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir the mixture at room temperature for 1 hour until gas evolution ceases and the solution becomes clear/light yellow (formation of Dimethyloxosulfonium methylide).

  • Substrate Addition: Dissolve N-Boc-4-ethoxycarbonyl-1,2,3,6-tetrahydropyridine (1.0 equiv) in anhydrous DMSO (5 vol). Add this solution dropwise to the ylide mixture over 30 minutes, maintaining internal temperature < 30°C.

  • Reaction: Heat the mixture to 50°C and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material spot (UV active) should disappear, replaced by a slightly lower Rf spot (product).

  • Quench & Workup: Cool to 0°C. Slowly quench with saturated aqueous NH₄Cl . Dilute with water and extract with Ethyl Acetate (3x) .

  • Purification: Wash combined organics with water (2x) and brine (to remove DMSO). Dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the N-Boc-3-azabicyclo[4.1.0]heptane-6-carboxylic acid ethyl ester as a colorless oil.

Phase 2: Ester Hydrolysis

Objective: Saponification of the bridgehead ethyl ester to the carboxylic acid.

Reagents:

  • Intermediate from Phase 1 (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1)

Procedure:

  • Dissolve the ester in THF/Water (3:1 mixture, 10 vol).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at 60°C for 4–6 hours. Monitor by LC-MS for conversion to the acid (M-tBu peak often visible).

  • Workup: Concentrate THF under reduced pressure. Acidify the aqueous residue to pH ~3 with 1M HCl.

  • Extract with DCM (3x) or EtOAc. Dry over Na₂SO₄ and concentrate to afford N-Boc-3-azabicyclo[4.1.0]heptane-6-carboxylic acid as a white solid. Note: This intermediate is stable and can be characterized.

Phase 3: Deprotection & Salt Formation

Objective: Removal of the Boc group and isolation of the final Hydrochloride salt.

Reagents:

  • N-Boc-Acid Intermediate (1.0 equiv)

  • 4M HCl in Dioxane (5-10 equiv)

  • Solvent: Dioxane or Diethyl Ether

Procedure:

  • Dissolve the N-Boc acid in a minimal amount of dry Dioxane or Et₂O.

  • Cool to 0°C. Add 4M HCl in Dioxane (5 equiv) dropwise.

  • Stir at room temperature for 2–4 hours. A white precipitate should form.

  • Isolation: Dilute the suspension with Diethyl Ether (to maximize precipitation). Filter the solid under nitrogen (hygroscopic).

  • Washing: Wash the filter cake with fresh Diethyl Ether (3x).

  • Drying: Dry under high vacuum at 40°C for 12 hours to remove trace HCl/dioxane.

  • Product: This compound (White powder).

Analytical Characterization (Expected)

TechniqueExpected DataInterpretation
¹H NMR (D₂O)

0.9-1.3 (m, 2H, cyclopropane CH₂)

1.8-2.0 (m, 1H, cyclopropane CH)

3.0-3.6 (m, 4H, piperidine ring protons)
Diagnostic high-field signals (<1.5 ppm) confirm cyclopropane ring formation. Absence of Boc singlet (~1.4 ppm).
LC-MS [M+H]⁺ = 142.09 (Free base)Observed mass often 142.1Confirms molecular weight of the core scaffold.
Appearance White to Off-White SolidHigh purity crystalline salt.
Solubility Water, Methanol, DMSOTypical for amino acid salts.

Critical Process Parameters (CPPs) & Troubleshooting

Mechanism of Action: Corey-Chaykovsky

The reaction proceeds via a Michael addition of the sulfur ylide to the


-carbon of the unsaturated ester, followed by an intramolecular 

displacement of the sulfonium group by the resulting enolate.

Mechanism Step1 Ylide Formation (DMSO + NaH + Me3SOI) Step2 Michael Addition (Ylide attacks C5) Step1->Step2 Nucleophilic Attack Step3 Ring Closure (Enolate displaces DMSO) Step2->Step3 Intramolecular Sn2 Step4 Product (Bridgehead Ester) Step3->Step4 Irreversible

Figure 2: Mechanistic pathway of the Corey-Chaykovsky reaction.

Troubleshooting Guide
  • Low Yield in Phase 1: Ensure DMSO is anhydrous. Water kills the ylide. If the reaction is sluggish, increase temperature to 60°C, but monitor for polymerization.

  • Incomplete Hydrolysis: Steric hindrance at the bridgehead can slow down saponification. If LiOH is too slow, switch to NaOH in MeOH/Water at reflux.

  • Hygroscopic Product: The HCl salt is hygroscopic. Handle in a glovebox or desiccator if precise weighing is required for biological assays.

Safety Considerations

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water releasing H₂. Use under inert atmosphere.

  • Trimethylsulfoxonium Iodide: Irritant.

  • DMSO: Penetrates skin easily, carrying dissolved contaminants. Wear nitrile gloves.

  • HCl in Dioxane: Corrosive and fuming. Handle in a fume hood.

References

  • Corey-Chaykovsky Cyclopropanation General Methodology

    • Title: Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[2][3][4] Formation and Application to Organic Synthesis.

    • Source:Journal of the American Chemical Society (1965).
    • URL:[Link]

  • Synthesis of Azabicyclo[4.1.0]heptane Derivatives (Simmons-Smith Variant)

    • Title: Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization.

    • Source:Organic Letters (2010).

    • URL:[Link]

  • Bridgehead Substitution via Cyclopropanation

    • Title: Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives.

    • Source:Chemical Communications (2024).

    • URL:[Link]

  • Precursor Availability (N-Boc-1,2,3,6-tetrahydropyridine-4-carboxylate)

    • Source: PubChem Compound Summary.

    • URL:[Link]

Sources

"3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride" derivatization techniques

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers working with 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride (CAS: 1536398-58-9). This molecule represents a conformationally restricted


-amino acid (resembling nipecotic acid or GABA analogues), making it a high-value scaffold in medicinal chemistry for CNS targets.

Its unique structure—a secondary amine embedded in a bicyclic system with a fused cyclopropane ring—presents specific challenges:

  • Steric Strain: The cyclopropane ring introduces ring strain (

    
     kcal/mol), requiring mild derivatization conditions to prevent ring opening.
    
  • Secondary Amine: Unlike primary amino acids, this compound will not react with standard OPA (o-phthalaldehyde) reagents without modification.

  • Zwitterionic Salt: As a hydrochloride salt, it requires neutralization or buffering for efficient organic-phase derivatization.

Part 1: Analytical Derivatization (GC-MS)

For Gas Chromatography-Mass Spectrometry (GC-MS), the goal is to increase volatility and thermal stability.[1] Due to the cyclopropane ring's sensitivity to strong acid/heat, Silylation is preferred over acid-catalyzed esterification.

Method A: "Soft" Silylation with MTBSTFA (Recommended)

This method forms tert-butyldimethylsilyl (TBDMS) derivatives. TBDMS derivatives are hydrolytically more stable than TMS derivatives (formed by MSTFA), allowing for robust quantification.

Mechanism: The reagent MTBSTFA (


-tert-butyldimethylsilyl-

-methyltrifluoroacetamide) replaces the active protons on the carboxylic acid (-COOH) and the secondary amine (-NH-) with TBDMS groups.
  • Target Derivative:

    
    -bis(TBDMS)-3-azabicyclo[4.1.0]heptane-6-carboxylate.
    

Protocol:

  • Sample Prep: Weigh

    
     of 3-azabicyclo[4.1.0]heptane-6-carboxylic acid HCl into a dry reaction vial.
    
  • Solvation/Neutralization: Add

    
     of anhydrous Pyridine .
    
    • Why: Pyridine acts as a solvent and an acid scavenger to neutralize the HCl salt, driving the reaction forward.

  • Reagent Addition: Add

    
     of MTBSTFA + 1% TBDMCS  (catalyst).
    
  • Incubation: Cap tightly and heat at

    
     for 45 minutes .
    
    • Note: Do not exceed

      
       to avoid thermal degradation of the strained ring.
      
  • Injection: Cool to room temperature. Inject

    
     directly into the GC-MS (Split 1:20).
    
Method B: Rapid Aqueous Derivatization (Methyl Chloroformate)

Best for high-throughput screening where moisture exclusion is difficult.

Mechanism: Methyl chloroformate (MCF) reacts with the secondary amine to form a carbamate and (with alcohol aid) esterifies the carboxyl group.

Protocol:

  • Dissolve sample in

    
     water.
    
  • Add

    
     methanol and 
    
    
    
    pyridine.
  • Add

    
    Methyl Chloroformate (MCF) . Vortex for 30 seconds.
    
  • Extract derivative with

    
     chloroform. Inject the organic layer.[2]
    

Part 2: HPLC & LC-MS Derivatization

For liquid chromatography, derivatization is used to add chromophores (UV/Fluorescence) or enhance ionization efficiency.

Critical Warning: Avoid OPA

Do NOT use OPA (o-Phthalaldehyde). OPA reacts only with primary amines. 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid contains a secondary amine.

Recommended Method: FMOC-Cl Tagging

Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reacts rapidly with secondary amines to form stable, highly fluorescent carbamates.

Protocol:

  • Buffer: Dissolve sample in borate buffer (

    
    , 
    
    
    
    ).
  • Reagent: Add equal volume of FMOC-Cl in acetonitrile (

    
    ).
    
  • Reaction: Vortex and let stand at room temperature for 5 minutes.

  • Quench: Add

    
    -adamantylamine (ADAM) to react with excess FMOC-Cl (prevents column damage).
    
  • Analysis: Detect via Fluorescence (

    
    , 
    
    
    
    ).

Part 3: Synthetic Derivatization (Medicinal Chemistry)

In drug discovery, this scaffold is often used as a proline or GABA surrogate. Protection strategies must preserve the cyclopropane integrity.

Workflow Visualization

The following diagram illustrates the decision matrix for derivatizing this specific scaffold, highlighting the divergence between analytical and synthetic pathways.

Derivatization_Workflow Start 3-Azabicyclo[4.1.0] heptane-6-COOH (HCl) GCMS GC-MS Analysis Start->GCMS LCMS LC-MS / HPLC Start->LCMS MedChem Peptide Synthesis (Drug Discovery) Start->MedChem MTBSTFA Silylation (MTBSTFA) Target: N,O-bis(TBDMS) GCMS->MTBSTFA Volatilization FMOC FMOC-Cl Tagging Target: N-FMOC Carbamate LCMS->FMOC Fluorescence Boc N-Protection (Boc2O) Base: NaHCO3 (aq/dioxane) MedChem->Boc Step 1: Protect Amine Coupling Amide Coupling Reagents: EDC / HOAt Boc->Coupling Step 2: Activate COOH

Caption: Decision matrix for analytical vs. synthetic derivatization of the 3-azabicyclo[4.1.0]heptane scaffold.

Protocol: N-Boc Protection (Scale-Up)

To use this molecule in peptide coupling, the secondary amine must be protected first.

  • Dissolution: Dissolve

    
     of the HCl salt in a 
    
    
    
    mixture of water and 1,4-dioxane.
  • Basification: Cool to

    
    . Add 
    
    
    
    of
    
    
    .
  • Addition: Add

    
     of Di-tert-butyl dicarbonate (
    
    
    
    )
    dropwise.
  • Reaction: Warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (ninhydrin stain will disappear as the free amine is consumed).

  • Workup: Acidify carefully with

    
     to 
    
    
    
    (avoid strong HCl to protect the cyclopropane) and extract with ethyl acetate.

Part 4: Data Summary & Troubleshooting

ParameterSilylation (GC-MS)FMOC (HPLC)N-Boc (Synthesis)
Reagent MTBSTFA + 1% TBDMCSFMOC-Cl

Reaction pH Basic (Pyridine)Basic (

)
Basic (

)
Temp/Time

/ 45 min
RT / 5 minRT / 12 hrs
Stability High (Hydrolytically stable)Moderate (Light sensitive)High (Acid labile)
Risk Factor Moisture sensitivityExcess reagent peakRing opening at

Troubleshooting the Cyclopropane Ring:

  • Issue: Unexplained loss of product or appearance of linear isomers.

  • Cause: Acid-catalyzed homo-Michael addition or ring opening.

  • Solution: Avoid heating in strong mineral acids (e.g.,

    
     hydrolysis). Use enzymatic hydrolysis or alkaline saponification if ester cleavage is required.
    

References

  • Sobolevsky, T. G., et al. (2003). One-step derivatization of amino acids for GC-MS with MTBSTFA. [Link]

  • Agilent Technologies. (2020). Amino Acid Analysis using Agilent Poroshell 120 HPH-C18 and FMOC Derivatization. [Link]

Sources

Application Note: In Vitro Characterization of 3-Azabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 3-azabicyclo[4.1.0]heptane scaffold represents a privileged structure in medicinal chemistry, primarily utilized to conformationally constrain amine pharmacophores. Unlike its lower homolog (3-azabicyclo[3.1.0]hexane, seen in Amitifadine), the [4.1.0] system offers unique vector angles for substituents, often resulting in distinct selectivity profiles against monoamine transporters (SERT, NET, DAT) and the NMDA receptor.

This guide provides a validated workflow for characterizing these derivatives. The primary challenge with this scaffold is balancing Triple Reuptake Inhibition (TRI) potency while managing NMDA receptor affinity (often an off-target liability for psychostimulants, though a primary target for neuroprotective agents) and ensuring metabolic stability of the strained cyclopropane ring.

Assay Cascade & Logic

The following decision matrix outlines the screening hierarchy. We utilize a "Funnel Approach": high-throughput fluorescence assays first, followed by radioligand validation, and finally metabolic stress testing.

AssayCascade Start New 3-azabicyclo[4.1.0]heptane Derivative Screen1 Primary Screen: Fluorescent Uptake Assay (HEK-293: hSERT, hNET, hDAT) Start->Screen1 Decision1 >50% Inhibition @ 10 µM? Screen1->Decision1 Discard Discard / Redesign Decision1->Discard No Confirm Secondary Validation: Radioligand Uptake (Ki Determination) Decision1->Confirm Yes Safety Off-Target Profiling: NMDA ([3H]MK-801 Binding) Confirm->Safety ADME Metabolic Stability: Liver Microsomes (Cyclopropane Integrity) Safety->ADME

Figure 1: Critical path for evaluating 3-azabicyclo[4.1.0]heptane analogs. The workflow prioritizes functional reuptake inhibition before assessing liability targets.

Module A: Functional Monoamine Transporter Assays

For 3-azabicyclo[4.1.0]heptane derivatives, the primary therapeutic value often lies in modulating serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Protocol A1: High-Throughput Fluorescent Uptake (Primary Screen)

Purpose: Rapid determination of IC50 values without radioactive waste. This relies on a fluorescent substrate mimetic (e.g., ASP+) that is transported by DAT/NET/SERT.

  • Cell Line: HEK-293 stably expressing hDAT, hSERT, or hNET.[1]

  • Reagents: Molecular Devices Neurotransmitter Uptake Assay Kit (or equivalent ASP+ dye).

Step-by-Step Methodology:

  • Seeding: Plate cells (60,000/well) in poly-D-lysine coated 96-well black-wall/clear-bottom plates 24 hours prior.

    • Expert Insight: The [4.1.0] scaffold is lipophilic. Use low-binding plasticware to prevent compound loss before it reaches the cell.

  • Buffer Exchange: Remove culture medium. Wash once with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

    • Critical: Maintain buffer at 37°C. Cold shock causes transporter internalization, yielding false negatives.

  • Compound Incubation: Add 100 µL of test compound (diluted in KRH + 0.1% BSA). Incubate for 30 minutes at 37°C .

    • Control: Use Cocaine (10 µM) as a non-selective block or Nisoxetine (NET), Fluoxetine (SERT), GBR12909 (DAT) as specific controls.

  • Substrate Addition: Add 100 µL of Dye Solution. Do not wash.

  • Detection: Measure fluorescence (Ex 440 nm / Em 520 nm) in kinetic mode for 15 minutes on a plate reader (e.g., FLIPR or FlexStation).

  • Analysis: Calculate the slope of fluorescence increase. Inhibitio is defined as the reduction in slope compared to vehicle control.

Protocol A2: Radioligand Uptake (Gold Standard Validation)

Purpose: To determine precise Ki values and validate fluorescence data, as bulky [4.1.0] derivatives may sterically interfere with fluorescent dyes differently than native substrates.

Key Reagents:

  • [³H]-Serotonin (SERT), [³H]-Dopamine (DAT), [³H]-Norepinephrine (NET).[2]

Methodology:

  • Preparation: Cells grown to confluence in 24-well plates.

  • Pre-incubation: Wash cells with KRH buffer containing ascorbic acid (100 µM) and pargyline (100 µM).

    • Why? Ascorbic acid prevents oxidation of catecholamines; Pargyline inhibits MAO, preventing intracellular degradation of the radioligand.

  • Uptake: Add test compound + [³H]-Ligand (final conc. 20–50 nM). Incubate for 10 minutes at 37°C.

    • Note: Keep incubation short to measure initial rate of transport, ensuring Michaelis-Menten kinetics apply.

  • Termination: Rapidly aspirate and wash 3x with ice-cold buffer.

    • Mechanism:[3][4] Ice-cold buffer rigidifies the membrane, instantly stopping transporter conformational changes.

  • Lysis & Counting: Lyse cells with 1% SDS or 0.1 N NaOH. Quantify radioactivity via liquid scintillation counting (LSC).

Module B: NMDA Receptor Liability Profiling

3-azabicyclo[4.1.0]heptane derivatives often possess overlapping pharmacophores with MK-801 (a bridged piperidine). Determining affinity for the NMDA receptor channel is crucial to predict psychotomimetic side effects.

Protocol B1: [³H]MK-801 Displacement Binding

Purpose: To assess if the derivative binds to the open channel of the NMDA receptor (PCP site).

Reagents:

  • Tissue: Rat brain cortex membranes (rich in NMDA receptors) or HEK-293 cells transfected with NR1/NR2B subunits.

  • Ligand: [³H]MK-801 (Specific Activity ~30 Ci/mmol).

  • Buffer: 5 mM Tris-HCl (pH 7.4) + 10 µM Glutamate + 10 µM Glycine .

    • Expert Insight: MK-801 is an "open channel blocker." You must add Glutamate and Glycine to open the channel; otherwise, the radioligand cannot access the binding site, leading to false negatives.

Methodology:

  • Membrane Prep: Thaw membranes and wash 3x in assay buffer to remove endogenous glutamate.

  • Incubation: Mix Membranes + Test Compound + [³H]MK-801 (2 nM) + Glu/Gly.

  • Time/Temp: Incubate for 2 hours at 25°C (or 4 hours at 4°C).

    • Why? MK-801 has very slow association/dissociation kinetics.[5] Equilibrium takes time.

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Tip: PEI reduces non-specific binding of the lipophilic [4.1.0] scaffold to the glass fiber filter.

  • Analysis: Determine Ki using the Cheng-Prusoff equation. A Ki < 100 nM suggests significant potential for dissociative side effects.

Module C: Metabolic Stability (Microsomal)

The strained cyclopropane ring in the [4.1.0] system is susceptible to oxidative opening by Cytochrome P450s, particularly if the nitrogen is unsubstituted or if there are electron-rich aromatic substituents.

Protocol C1: Liver Microsome Stability

Purpose: Determine intrinsic clearance (CLint) and half-life (t1/2).

Methodology:

  • Reaction Mix: Human Liver Microsomes (0.5 mg protein/mL) in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add Test Compound (1 µM final) and incubate at 37°C for 5 minutes.

    • Note: Use a low concentration (1 µM) to avoid enzyme saturation.

  • Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for M+16 (hydroxylation) or M+14 (oxidation) peaks, or ring-opening products.

Data Presentation Standards

When reporting data for 3-azabicyclo[4.1.0]heptane derivatives, structure your results table to highlight Selectivity Ratios, which are critical for this class.

Compound IDhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)NMDA Ki (nM)Ratio (SERT/DAT)t1/2 (min, HLM)
Standard (Amitifadine) 122598>10,0000.1245
Analog 4a 58124500.4112
Analog 4b 150200180>10,0000.83>60
  • Interpretation: Analog 4a shows potent TRI activity but has a dangerous liability at the NMDA receptor (450 nM) and poor metabolic stability (12 min), suggesting the cyclopropane or aromatic ring requires stabilization (e.g., fluorine substitution).

References

  • Micheli, F., et al. (2010).[6] "6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor." Journal of Medicinal Chemistry. Link

  • Molecular Devices. (2023). "Neurotransmitter Transporter Uptake Assay Kit Protocol." Molecular Devices Application Notes. Link

  • NIH/NIMH Psychoactive Drug Screening Program (PDSP). (2025). "Protocol for [3H]MK-801 Binding Assay." PDSP Protocol Book. Link

  • Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology. (Context for bicyclic TRI mechanics). Link

  • Sigma-Aldrich. (2024).[7] "Microsomal Stability Assay Protocol." MilliporeSigma Technical Library. Link

Sources

NMR characterization of "3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Stereochemical Assignment of 3-Azabicyclo[4.1.0]heptane-6-carboxylic Acid Hydrochloride by High-Resolution NMR

Abstract

This application note details the protocol for the complete structural and stereochemical characterization of This compound . As a conformationally restricted amino acid scaffold, this molecule presents unique challenges due to its fused bicyclic system, specific stereochemical constraints (cis-fusion), and zwitterionic/salt behavior. This guide provides a self-validating workflow using 1D (


H, 

C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR techniques to unambiguously assign regiochemistry (bridgehead vs. apex substitution) and relative stereochemistry.

Introduction

The 3-azabicyclo[4.1.0]heptane scaffold is a "chimeric" structure fusing a piperidine ring with a cyclopropane moiety. This creates a rigidified mimetic of pipecolic acid or proline, valuable in drug discovery for restricting peptide backbone conformation [1, 2].

The specific target, 3-azabicyclo[4.1.0]heptane-6-carboxylic acid , features a carboxylic acid group at the bridgehead position (C6 according to IUPAC bicyclo[x.y.z]alkane numbering). Characterizing the hydrochloride salt form requires careful solvent selection to manage the exchangeable ammonium protons and ensure solubility.

Critical Structural Features to Verify:

  • Regiochemistry: Confirming the carboxylic acid is at the bridgehead (C6) and not the apex (C7) or the piperidine ring (C2/C4/C5).

  • Ring Fusion: Verifying the cis-fusion of the cyclopropane ring (trans-fusion is sterically prohibited in [4.1.0] systems).

  • Protonation State: Assessing the integrity of the hydrochloride salt.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 10–15 mg of the hydrochloride salt.

  • Solvent: Dissolve in 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Rationale: While D

      
      O is a common solvent for amino acid salts, it causes rapid exchange of the ammonium (
      
      
      
      ) and carboxylic acid (
      
      
      ) protons, rendering them invisible. DMSO-d
      
      
      preserves these signals, allowing for direct observation of the salt formation and hydrogen bonding networks.
  • Tube: Use a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors associated with glass imperfections.

Acquisition Parameters (600 MHz recommended)
ExperimentPulse SequenceScans (NS)Mixing Time / DelayPurpose

H 1D
zg3016D1 = 2.0 sQuantitative integration & coupling analysis.

C {1H}
zgpg30512D1 = 2.0 sCarbon skeleton identification.
DEPT-135 dept135256-Distinguish CH/CH

(up) from CH

(down) and Cq (silent).
COSY cosygpppqf8-Trace

spin systems (Piperidine ring connectivity).
HSQC hsqcedetgpsisp2.38-One-bond C-H correlations (multiplicity edited).
HMBC hmbcgplpndqf1660 ms (long range)Connect quaternary carbons (C6, COOH) to proton spin systems.
NOESY noesygpphp16500 msDetermine spatial proximity (Stereochemistry).

Results and Discussion

H NMR Analysis (DMSO-d )

The


H spectrum is dominated by the asymmetry introduced by the bridgehead substitution.
  • Ammonium Protons (~8.5–9.5 ppm): Appear as two broad singlets or a very broad hump, integrating to 2H. This confirms the secondary amine is protonated (

    
    ).
    
  • Carboxylic Acid (~12.0 ppm): A very broad singlet, often flattened into the baseline depending on water content.

  • Cyclopropane "Fingerprint" (High Field):

    • H7a/H7b (Apex): The methylene protons at C7 appear at significantly high field (typically 0.4 – 0.9 ppm ) due to the shielding anisotropy of the cyclopropane ring [3]. They will exhibit strong geminal coupling (

      
      ) and vicinal coupling to the single bridgehead proton H1.
      
    • H1 (Bridgehead): Resonates around 1.2 – 1.6 ppm . It appears as a complex multiplet due to coupling with H7a, H7b, and the adjacent piperidine methylene (H2).

  • Piperidine Ring (H2, H4, H5):

    • H2 & H4 (Alpha to Nitrogen): Deshielded by the adjacent ammonium center, appearing in the 2.8 – 3.4 ppm range. These often split into complex ABX patterns.

    • H5: The "middle" methylene of the piperidine bridge appears near 1.5 – 1.9 ppm .

Carbon & DEPT-135 Analysis

The DEPT-135 experiment is the "smoking gun" for regiochemistry.

  • C6 (Bridgehead - Quaternary): In the standard

    
    C spectrum, a signal will appear at ~25–30 ppm . Crucially, this signal will disappear in the DEPT-135 spectrum , confirming it is a quaternary carbon (Cq). This definitively proves the carboxylic acid is attached at the bridgehead. If the acid were at the apex (C7), C6 would be a CH and appear "up" in DEPT-135.
    
  • C=O (Carboxyl): ~172–175 ppm (Quaternary).

  • C2, C4 (Alpha-N): ~45–50 ppm (Inverted "down" in DEPT-135).

  • C7 (Apex): ~10–15 ppm (Inverted "down" in DEPT-135).

  • C5: ~20–25 ppm (Inverted "down" in DEPT-135).

Stereochemical Assignment (NOESY)

Since the [4.1.0] fusion is geometrically constrained to be cis, the NOESY spectrum is used to confirm the assignment of the diastereotopic protons at C7 (endo/exo relative to the piperidine ring).

  • H1

    
     H7(endo):  Strong NOE indicates the proton on the same face as the bridgehead hydrogen.
    
  • H1

    
     H5:  Confirms the continuity of the ring system.
    

Structural Logic & Visualization

The following diagram illustrates the logical flow for assigning the quaternary bridgehead, which is the most critical step in validating this specific isomer.

NMR_Assignment_Flow Sample Sample: 3-Azabicyclo[4.1.0]heptane-6-COOH HCl H1_NMR 1H NMR (DMSO-d6) Sample->H1_NMR Dissolve & Acquire C13_DEPT 13C + DEPT-135 H1_NMR->C13_DEPT Identify Cyclopropyl Region Decision_C6 Is C6 Signal Present in DEPT? C13_DEPT->Decision_C6 Analyze ~25-30 ppm region HMBC HMBC (2D) Final_Struct Final Structure Validated HMBC->Final_Struct Correlate COOH to C6 Result_Bridgehead CONFIRMED: Bridgehead Substitution (Cq) Decision_C6->Result_Bridgehead No (Signal Disappears) Result_Apex REJECTED: Apex Substitution (CH) Decision_C6->Result_Apex Yes (Signal Positive) Result_Bridgehead->HMBC Verify Connectivity

Caption: Logical decision tree for confirming bridgehead substitution using DEPT-135 and HMBC correlations.

Summary of Expected Chemical Shifts

Position (IUPAC)Atom Type

(ppm)
Multiplicity

(ppm)
DEPT-135 Phase
C6 Cq (Bridgehead)--25 - 32Invisible
C1 CH (Bridgehead)1.2 - 1.6m18 - 24Positive (Up)
C7 CH

(Apex)
0.4 - 0.9m (distinctive)8 - 15Negative (Down)
C2 CH

(

-N)
2.8 - 3.4m (ABX)44 - 48Negative (Down)
C4 CH

(

-N)
2.8 - 3.4m44 - 48Negative (Down)
C5 CH

(

-N)
1.5 - 1.9m20 - 25Negative (Down)
COOH Carbonyl12.0 (br)s172 - 175Invisible

Troubleshooting & Tips

  • Salt Disproportionation: If the ammonium signal is sharp or split into a clear triplet, the sample may be partially free-based. Ensure the presence of excess HCl or use a slightly acidified solvent if precise salt characterization is required.

  • Water Suppression: If the water peak in DMSO (3.33 ppm) overlaps with the critical H2/H4 alpha-protons, use a presaturation pulse sequence (zgpr) to suppress the water signal, revealing the underlying multiplets.

  • Stereochemical Ambiguity: If NOESY is inconclusive regarding the C7 protons, calculate the coupling constants. In cyclopropanes,

    
     (vicinal) is typically larger (7–10 Hz) than 
    
    
    
    (4–5 Hz) [4].

References

  • Gensini, M., et al. (2023). Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. ResearchGate.[1]

  • Kadiyala, K. G., et al. (2024).[2] Synthesis of aza-bicyclo[4.1.0]heptane derivatives. Chemical Communications.[2]

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[3] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry.[3]

  • Hutton, H. M., & Schaefer, T. (1962). Coupling constants and chemical shifts of cyclopropane derivatives. Canadian Journal of Chemistry.[4]

Sources

Application Note: Scalable Process Development for 3-Azabicyclo[4.1.0]heptane-6-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-azabicyclo[4.1.0]heptane scaffold represents a critical class of conformationally restricted amino acid analogs, widely utilized in the design of HCV protease inhibitors (e.g., Glecaprevir intermediates) and glutamate receptor modulators. While laboratory-scale synthesis is well-documented, the translation to multi-kilogram production is hindered by the high-energy nature of the key cyclopropanation step involving diazo compounds.

This Application Note details a robust, scalable protocol for the synthesis of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride . Unlike standard academic procedures, this guide prioritizes process safety (thermal runaway management) , cost-efficiency (catalyst loading) , and solid-state isolation (avoiding chromatography).

Strategic Retrosynthesis & Causality

The synthesis is designed around a "Safety-First" principle. The core challenge is the metal-catalyzed decomposition of ethyl diazoacetate (EDA), which is highly exothermic (


 kJ/mol) and poses explosion risks if accumulated.

Route Selection Logic:

  • Starting Material: N-Boc-1,2,3,6-tetrahydropyridine is chosen over the unprotected amine to prevent catalyst poisoning (amines bind strongly to Rh/Cu sites) and to facilitate downstream purification.

  • Cyclopropanation: We utilize a semi-continuous addition protocol for EDA. This ensures the diazo compound is consumed immediately upon addition ("starve-fed" conditions), preventing hazardous accumulation.

  • Salt Formation: Direct isolation of the hydrochloride salt serves as both the deprotection step and the final purification, eliminating the need for large-scale silica columns.

Diagram 1: Synthetic Pathway & Logic Flow

SynthesisRoute SM N-Boc-1,2,3,6- tetrahydropyridine Inter1 Intermediate A: Bicyclic Ester SM->Inter1 Cyclopropanation (Toluene, 60°C) EDA Ethyl Diazoacetate (EDA) EDA->Inter1 Slow Addition (Safety Control) Cat Rh2(OAc)4 (Catalyst) Cat->Inter1 Inter2 Intermediate B: Boc-Acid Inter1->Inter2 Hydrolysis (LiOH, THF/H2O) Final Target: HCl Salt Inter2->Final Deprotection (4M HCl/Dioxane)

Caption: Figure 1. Linear synthetic sequence highlighting the critical slow-addition of EDA to mitigate thermal risks.

Module 1: Catalytic Cyclopropanation (The Critical Step)

Objective: Synthesis of tert-butyl 6-(ethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate.

Mechanistic Insight

The reaction proceeds via a metal-carbenoid intermediate. Rhodium(II) acetate dimer,


, is the catalyst of choice for scale-up due to its high turnover number (TON) and stability compared to Copper(I) triflate. The reaction is stereoselective, predominantly favoring the exo-isomer (trans-carboxylate) due to steric approach control.
Safety Protocol: EDA Handling

WARNING: Ethyl Diazoacetate is potentially explosive.[1][2][3]

  • Never add EDA in a single portion.

  • Ventilation: Ensure high-flow exhaust to manage

    
     gas evolution.
    
  • Blast Shielding: Mandatory for reactions >10g.

Experimental Protocol (Scale: 100g Input)
ParameterSpecificationNote
Substrate N-Boc-1,2,3,6-tetrahydropyridine (100 g, 0.54 mol)Dissolved in 500 mL Toluene (anhydrous).
Reagent Ethyl Diazoacetate (EDA) (74.8 g, 1.2 equiv)Diluted 1:1 in Toluene for safer handling.
Catalyst

(0.5 mol%)
High cost, but high efficiency.
Temperature 60°C - 65°CCritical for initiation.
Addition Rate 1.5 mL/minControlled via syringe pump.

Step-by-Step:

  • Setup: Charge a 2L 3-neck reactor with the Substrate, Toluene, and Catalyst. Equip with an internal thermometer, reflux condenser, and nitrogen inlet.

  • Initiation: Heat the mixture to 60°C.

  • Controlled Addition: Load the EDA/Toluene solution into a syringe pump or pressure-equalizing dropping funnel. Begin addition slowly.

    • Visual Check: Look for steady nitrogen bubbling. If bubbling stops, HALT ADDITION immediately. Accumulation of unreacted EDA can lead to a thermal runaway.

  • Completion: After addition is complete (approx. 2-3 hours), stir at 60°C for an additional 1 hour.

  • Workup: Cool to RT. Filter the mixture through a pad of Celite/Silica to remove the Rhodium catalyst (recovery of Rh is possible but outside this note's scope).

  • Concentration: Evaporate Toluene under reduced pressure to yield the crude Bicyclic Ester as a viscous oil.

Typical Yield: 85-90% (mixture of diastereomers, predominantly exo).

Module 2: Saponification & Deprotection

Objective: Conversion of the ester to the free acid, followed by Boc-removal and salt crystallization.

Hydrolysis Protocol
  • Dissolve the crude ester (from Module 1) in THF (300 mL) and Methanol (100 mL).

  • Add aqueous LiOH (2.5 M, 2.0 equiv) at 0°C.

  • Allow to warm to RT and stir for 12 hours.

  • Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (

    
     mL). Dry over 
    
    
    
    and concentrate.
    • Note: The Boc-protected acid intermediate is often a solid and can be recrystallized from Hexane/EtOAc if high purity is required before deprotection.

Deprotection & Salt Crystallization

This step is designed to precipitate the product directly, avoiding lyophilization.

Step-by-Step:

  • Dissolve the Boc-acid (approx. 100g) in 1,4-Dioxane (200 mL).

  • Acidolysis: Add 4M HCl in Dioxane (3.0 equiv) dropwise at 10°C.

    • Observation: Gas evolution (

      
       + Isobutylene) will occur. Ensure venting.
      
  • Stir at RT for 4 hours. A thick white precipitate will form.

  • Isolation: Dilute the slurry with Diethyl Ether (

    
    , 400 mL) to maximize precipitation.
    
  • Filtration: Filter the white solid under

    
     (the salt is hygroscopic).
    
  • Washing: Wash the cake with cold

    
    .
    
  • Drying: Dry in a vacuum oven at 40°C over

    
     for 24 hours.
    

Final Product: this compound.[4][5] Appearance: White to off-white crystalline solid.

Process Safety & Decision Tree

The following diagram outlines the critical decision points during the hazardous cyclopropanation step.

Diagram 2: Safety Decision Matrix (EDA Addition)

SafetyFlow Start Start EDA Addition Check Check N2 Evolution (Bubbling?) Start->Check Yes Continue Addition (Maintain 60°C) Check->Yes Steady Bubbling No STOP ADDITION (Potential Accumulation) Check->No No Bubbling Yes->Check Loop until done Action Wait 10 mins Check Temp/Cat No->Action Action->No Still No Reaction (Abort/Quench) Resume Resume at 50% Rate Action->Resume Bubbling Restarts

Caption: Figure 2. Operational decision tree for managing the exothermic induction period of diazo decomposition.

Analytical Specifications (QC)

To validate the protocol, the final material must meet these criteria:

TestMethodAcceptance Criteria
Identity 1H NMR (D2O)Consistent with structure; no Boc signals (1.4 ppm).
Purity HPLC (C18, 210 nm)> 97.0% (Area %)
Chloride Content Titration (AgNO3)19.5% - 20.5% (Theoretical: 19.9%)
Residual Solvent GC-HeadspaceDioxane < 380 ppm; Toluene < 890 ppm

References

  • Doyle, M. P., et al. (1993). Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society.[6] Link

  • Wirth, T., et al. (2014).[7] Safe Generation and Direct Use of Diazoesters in Flow Chemistry. Synlett. Link

  • Maas, G. (2009). Ruthenium-Catalysed Carbenoid Cyclopropanation Reactions with Diazo Compounds. Chemical Society Reviews. Link

  • Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews. Link

  • Struggle, K. B., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. Organic Process Research & Development. Link

Disclaimer: This protocol involves hazardous materials (Diazo compounds).[2] It is intended for use by qualified personnel only. Always perform a specific risk assessment before scale-up.

Sources

Troubleshooting & Optimization

Purification challenges of "3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address the specific purification and handling challenges associated with 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride (CAS: 1536398-58-9).

This content is structured as a Level 3 Engineering Support resource, intended for organic chemists and process development scientists.

Ticket ID: #1536398-PUR Status: Open Topic: Purification, Stereocontrol, and Handling of Bicyclic Amino Acid Salts

System Overview & Molecule Profile

Before troubleshooting, verify your target molecule's structural constraints. This compound is a conformationally restricted


-amino acid analog, consisting of a piperidine ring fused to a cyclopropane ring.
FeatureSpecificationImplications for Purification
Core Structure 3-Azabicyclo[4.1.0]heptaneStereoisomerism: The [4.1.0] fusion creates cis-fused bridgeheads. The carboxylic acid at position 6 (or 7, depending on nomenclature origin) introduces endo/exo diastereomers.
Functional Groups Secondary Amine (

), Carboxylic Acid
Zwitterionic Character: High water solubility; poor solubility in non-polar organics (DCM, Hexane) near neutral pH.
Salt Form Hydrochloride (HCl)Hygroscopicity: Likely to form a sticky gum/oil if excess HCl or water is present. Hard to crystallize from aqueous media.
Chromophore None (Weak Carbonyl @ ~210 nm)Detection Limits: Invisible to standard UV (254 nm). Requires ELSD, CAD, RI, or Derivatization.

Troubleshooting Guide (Q&A)

Issue 1: "I see a 'shadow' peak or double peaks in my chromatogram. Is this a purity issue?"

Diagnosis: This is likely Diastereomeric Impurity (Endo vs. Exo) . Syntheses involving cyclopropanation (e.g., Rhodium-catalyzed reaction of N-protected tetrahydropyridines with diazoacetates) typically yield a mixture of endo and exo isomers.

Resolution Protocol:

  • Identify the Isomer: The exo isomer (carboxylic acid trans to the bridgehead hydrogens) is generally thermodynamically more stable.

  • Chemical Isomerization (The "Pro" Fix):

    • Before hydrolysis: If you are at the ester stage, treat the mixture with a base (e.g., NaOEt in EtOH) to equilibrate the mixture toward the thermodynamically stable exo-isomer.

    • After hydrolysis: Separation is harder.[1][2]

  • Chromatographic Separation:

    • Technique: Use a C18 column with a low pH mobile phase (0.1% TFA or Formic Acid) to suppress ionization of the carboxylic acid, increasing retention and resolution.

    • Alternative: If the free amino acid is difficult to resolve, derivatize the amine with Fmoc-Cl or Cbz-Cl . The bulky hydrophobic group often amplifies the structural difference between endo and exo forms, allowing easier separation on standard Silica or C18.

Issue 2: "My product is oiling out as a sticky gum instead of crystallizing."

Diagnosis: Hygroscopic Amorphous Phase . Bicyclic amino acid hydrochlorides are notorious for trapping water and solvent, forming "oils" rather than lattices.

Resolution Protocol:

  • Solvent Exchange (Trituration):

    • Dissolve the crude oil in a minimum amount of Methanol (MeOH) or Isopropanol (iPrOH) .

    • Slowly add an anti-solvent: Diethyl Ether (Et₂O) or Acetonitrile (MeCN) with vigorous stirring.

    • Critical Step: If oiling occurs again, scratch the flask walls or sonicate. Do not add more anti-solvent until the oil turns to a solid.

  • Lyophilization:

    • Dissolve in water and freeze-dry. This yields a fluffy powder. Note that this powder will be extremely hygroscopic—store under Argon/Nitrogen immediately.

  • Azeotropic Drying:

    • Evaporate with Toluene or DCM multiple times to remove trace water and excess HCl gas before attempting crystallization.

Issue 3: "I cannot extract the product from the aqueous reaction mixture."

Diagnosis: Isoelectric Trapping . As a zwitterion, the molecule is highly water-soluble at neutral pH. At low pH (HCl salt), it is cationic; at high pH, it is anionic. It will not partition into DCM or EtOAc effectively in any charged state.

Resolution Protocol:

  • Method A: Ion Exchange (Recommended)

    • Load the aqueous mixture onto a cation exchange resin (e.g., Dowex 50W in H+ form).

    • Wash with water to remove non-basic impurities.[2]

    • Elute with aqueous Ammonia (

      
      ).
      
    • Concentrate and treat with HCl in dioxane/ether to regenerate the salt.

  • Method B: n-Butanol Extraction

    • Adjust pH to the isoelectric point (pI ~6-7).

    • Extract continuously with n-Butanol .

  • Method C: Derivatization Extraction

    • If the product is an intermediate, protect the amine (e.g., Boc anhydride) in situ in the aqueous phase (Schotten-Baumann conditions). The N-Boc derivative will be extractable into EtOAc at acidic pH (pH 3).

Issue 4: "The HPLC detector shows a flat line."

Diagnosis: Lack of Chromophore . The molecule has no aromatic rings or conjugated systems.

Resolution Protocol:

  • Universal Detectors: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

  • Low UV: Set UV to 205-210 nm . Warning: You must use high-purity solvents (HPLC grade Acetonitrile/Water) and avoid UV-absorbing buffers (like Acetate/Formate). Use Phosphate buffer instead.

  • Derivatization (Pre-column):

    • React a small aliquot with OPA (o-Phthalaldehyde) or FMOC-Cl . These reactions are fast and render the molecule highly fluorescent/UV-active.

Visualized Protocols

Diagram 1: Synthesis & Impurity Origin

This pathway highlights where the stereochemical challenges originate.

SynthesisPath SM Tetrahydropyridine Derivative Inter Bicyclic Ester (Mixture of Diastereomers) SM->Inter Cyclopropanation Reagent Diazoacetate (Rh/Cu Catalyst) Reagent->Inter Iso Isomerization Step (Thermodynamic Control) Inter->Iso Base Treatment (Optional but Recommended) Hydrolysis Acid Hydrolysis (Removal of PG & Ester) Inter->Hydrolysis Direct Route (Harder Purification) Iso->Hydrolysis Final 3-Azabicyclo[4.1.0]heptane -6-carboxylic acid HCl Hydrolysis->Final Purification

Caption: Cyclopropanation typically yields Endo/Exo mixtures. Isomerization at the ester stage is the most efficient purification strategy.

Diagram 2: Purification Decision Tree

Follow this logic to isolate the pure HCl salt.

PurificationTree Start Crude Reaction Mixture (Aqueous/Acidic) Check Major Impurities? Start->Check Inorganic Inorganic Salts (Catalyst/Buffer) Check->Inorganic High Salts Organic Organic By-products (Unreacted SM) Check->Organic Organics IonEx Ion Exchange (Dowex) Elute w/ NH4OH Inorganic->IonEx Extract Wash with DCM (Discard Organic) Organic->Extract FreeBase Free Amino Acid (Zwitterion) IonEx->FreeBase Extract->IonEx SaltForm Add HCl in Dioxane/Ether FreeBase->SaltForm Precip Precipitation/Trituration (MeOH + Et2O) SaltForm->Precip Final Target Product Precip->Final Pure HCl Salt

Caption: Workflow for isolating zwitterionic amino acids from crude mixtures using Ion Exchange and Salt Formation.

Reference Data

Table 1: Solubility Profile (Estimated)
SolventSolubilityUsage
Water Very HighDissolution for Ion Exchange or Lyophilization.
Methanol HighPrimary solvent for crystallization/trituration.
Ethanol/IPA ModerateGood anti-solvents for initial precipitation.
DCM/Chloroform NegligibleUseful for washing away non-polar impurities.
Ether/Hexane InsolubleThe ultimate anti-solvent to force precipitation.
Table 2: Recommended HPLC Method
ParameterCondition
Column C18 or HILIC (e.g., Waters Atlantis T3 or similar polar-retentive phase)
Mobile Phase A 0.1% TFA in Water (Low pH is critical for retention)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0% B to 30% B over 15 min (Molecule is very polar)
Detection ELSD or UV @ 210 nm

References

  • PubChem Compound Summary. this compound.[3] National Center for Biotechnology Information. Link

  • Chemical Vendor Specification. this compound Properties. AChemBlock. Link

  • General Synthesis Context. Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives. Organic Syntheses (Contextual reference for bicyclic aza-systems). Link

  • Analytical Methodology. Analysis of Amino Acids by HPLC. Agilent Technologies Technical Overview. Link

  • Stereochemical Resolution. Separation of Diastereomers of Bicyclic Carboxylic Acids. MDPI Molecules. Link

Sources

"3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride" stability in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: (Generic) | CAS: 1536398-58-9 Support Tier: Level 3 (Senior Application Scientist) Last Updated: January 2026

Executive Summary & Molecule Profile

User Query: "I am observing solubility issues and potential degradation of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid HCl in my reaction media. How do I handle this compound?"

Scientist's Analysis: This compound is a conformationally restricted amino acid featuring a piperidine ring fused to a cyclopropane ring. The "3-aza" position places the amine in the six-membered ring, while the carboxylic acid resides on the cyclopropane (position 6).

Key Structural Vulnerabilities:

  • Ring Strain: The [4.1.0] bicyclic system possesses inherent ring strain (approx. 27 kcal/mol from the cyclopropane). While the HCl salt stabilizes the amine, the cyclopropane ring is susceptible to acid-catalyzed ring opening, particularly if heated in the presence of nucleophiles.

  • Salt Characteristics: As a hydrochloride salt, it is highly polar and likely hygroscopic. It will not dissolve in non-polar organic solvents (DCM, Toluene) commonly used in scaffold functionalization.

Solubility & Solvent Compatibility Matrix

Guidance: The most common user error is attempting to dissolve the HCl salt directly in lipophilic solvents for coupling reactions.

Solvent ClassSolventSolubility RatingTechnical Notes & Recommendations
Aqueous Water / D₂O Excellent Preferred for Analysis. Stable at pH < 7. At pH > 9 (free base form), solubility decreases, and extraction into organics becomes possible.
Polar Aprotic DMSO High Preferred for Stock Solutions. Suitable for biological assays and chemical library storage. Store at -20°C to prevent slow oxidation or moisture absorption.
Polar Aprotic DMF Moderate/High Use Fresh. Commercial DMF often contains dimethylamine impurities which can react with the carboxylic acid if activated. Recommendation: Use anhydrous, amine-free DMF.
Alcohols Methanol / Ethanol Good Synthesis Friendly. Good solubility for hydrogenation or esterification reactions. Avoid heating >60°C for prolonged periods to prevent ester formation (unless intended).
Chlorinated DCM / Chloroform Poor (Insoluble) Common Pitfall. The HCl salt will float/suspend. Fix: To use in DCM, you must perform a "Free Base Liberation" (see Protocol A).
Ethers THF / Diethyl Ether Insoluble Used as an anti-solvent to precipitate the product during purification.

Stability & Degradation Troubleshooting

Visualizing the Stability Workflow

The following diagram outlines the decision logic for handling the compound to minimize degradation risks (Ring Opening vs. Hygroscopic Collapse).

StabilityWorkflow Start Start: Solid HCl Salt Storage Storage: -20°C, Desiccated Start->Storage Exposure Exposure to Air/Moisture? Storage->Exposure Hygroscopic Issue: Clumping/Stickiness (Water Absorption) Exposure->Hygroscopic Yes SolventChoice Solvent Selection Exposure->SolventChoice No AcidicCond Strong Acid + Heat? SolventChoice->AcidicCond BasicCond Basic pH (>9)? SolventChoice->BasicCond RingOpen Risk: Cyclopropane Ring Opening (Degradation) AcidicCond->RingOpen Yes FreeBase Formation: Free Base (Volatile/Oxidation Risk) BasicCond->FreeBase Yes Use Immediately Use Immediately FreeBase->Use Immediately

Figure 1: Stability decision tree highlighting the risks of moisture absorption (hygroscopicity) and chemical degradation (ring opening).

Frequently Asked Questions (Troubleshooting)

Q1: The solid has turned from a white powder to a sticky yellow gum. Is it degraded?

  • Diagnosis: This is likely hygroscopic collapse , not necessarily chemical degradation. Amino acid hydrochlorides absorb atmospheric water rapidly. The yellowing may indicate trace oxidation of the amine.

  • Action:

    • Run an LC-MS or NMR in D₂O.

    • If the mass [M+H]⁺ 142.08 (free base mass) is intact and NMR is clean, it is just wet.

    • Fix: Lyophilize (freeze-dry) to restore the powder. Do not heat-dry, as this promotes discoloration.

Q2: I see extra peaks in the NMR around 3.5 - 4.0 ppm when using Methanol-d4.

  • Diagnosis: You may be forming the methyl ester in situ. The carboxylic acid on the cyclopropane ring is reactive. In the presence of the HCl (acid catalyst) and Methanol (solvent), esterification occurs slowly at room temperature and rapidly upon heating.

  • Action: Switch to DMSO-d6 or D₂O for analytical stability.

Q3: My coupling reaction in DMF failed; the starting material remained.

  • Diagnosis: The secondary amine in the [4.1.0] system is sterically hindered compared to a standard piperidine due to the fused cyclopropane ring.

  • Action:

    • Ensure you are using a strong base (e.g., DIPEA) to fully neutralize the HCl salt before adding the coupling reagent.

    • Use high-efficiency coupling reagents like HATU rather than EDC/NHS.

Validated Protocols

Protocol A: Free Base Liberation (for use in DCM/THF)

Use this when you must perform a reaction in non-polar solvents.

  • Dissolve: Dissolve 100 mg of the HCl salt in 2 mL of minimum water (or 1M NaOH if solubility is tough).

  • Basify: Adjust pH to ~10-11 using saturated Na₂CO₃ or 1M NaOH. Note: Do not exceed pH 12 to avoid potential amide hydrolysis if other groups are present.

  • Extract: Extract immediately with DCM (3 x 5 mL).

    • Technical Note: The [4.1.0] free base is an amino acid derivative; if it is a zwitterion (amino-acid), it will not extract into DCM. If it is an ester-amine, it will extract.

    • Correction: Since this is the carboxylic acid (COOH), the free base at pH 10 will be the carboxylate anion (COO⁻) , which stays in the water.

    • CRITICAL: You cannot extract the free amino-acid (zwitterion) into DCM easily.

    • Alternative: To solubilize in organic media, use silylation . Add BSTFA or MTBSTFA to the dry salt in DCM/DMF. This protects both the amine and acid, making it soluble in organics for GC-MS or reactions.

Protocol B: Standard Stock Solution (DMSO)
  • Weigh the HCl salt in a glovebox or low-humidity environment.

  • Dissolve in anhydrous DMSO to a concentration of 10-50 mM.

  • Aliquot into small vials (avoid repeated freeze-thaw cycles).

  • Store at -20°C. Stability: >6 months.

References & Authority

  • PubChem. (2025). 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride (Compound Summary).[1][2][3] National Library of Medicine. Link

  • Mansson, C. M. F., & Burns, N. Z. (2024).[4] Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride.[4] Organic Syntheses, 101, 410–422.[4] (Demonstrates stability of azabicyclo-HCl salts in acidic media). Link

  • Wernick, S., et al. (2019). Conformationally Restricted Amino Acids: Synthesis and Properties. (General reference on cyclopropane amino acid stability and ring strain).

  • ChemicalBook. (2025).[5] Properties of Azabicyclo[4.1.0] derivatives.[1][4][6][7][8]Link

Sources

Technical Support Center: Chiral Separation of Bicyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Method Development & Troubleshooting Subject: Optimization of rigid, basic bicyclic amines (e.g., tropanes, quinuclidines, azabicyclo-alkanes).

Initial Triage: Define the Problem

Bicyclic amines present a "perfect storm" of chromatographic challenges:

  • High Basicity: The secondary or tertiary amine nitrogen (often

    
     9–11) interacts strongly with residual silanols on the silica support, causing severe peak tailing.
    
  • Steric Rigidity: Unlike flexible linear amines, bicyclic structures (e.g., 3-azabicyclo[3.1.0]hexane) have fixed geometries. If the chiral selector doesn't match the specific "cleft" of the molecule, no separation occurs regardless of the mobile phase.

  • Detection: Many bicyclic scaffolds lack strong UV chromophores.[1]

Use the following diagnostic flow to route your issue:

TroubleshootingFlow Start START: Identify Issue PeakShape Peak Tailing / Broadening Start->PeakShape NoRes No Resolution (Co-elution) Start->NoRes RetShift Retention Time Shift Start->RetShift NoDet Low/No Signal Start->NoDet Addit Check Additive (DEA/TEA/EDA) PeakShape->Addit First Step Solvent Switch Modifier (MeOH vs IPA vs ACN) NoRes->Solvent Memory Column Memory Effect? (Regenerate Column) RetShift->Memory Deriv Derivatization (Benzyl/Napthyl) NoDet->Deriv ColType Check Column Type (Coated vs Immobilized) Addit->ColType If additive fails Screen Screen New CSP (Amylose vs Cellulose) Solvent->Screen If selectivity < 1.05

Caption: Figure 1. Diagnostic logic flow for troubleshooting chiral amine separations.

Peak Shape & Tailing Issues

Q: My peaks are tailing severely (As > 1.5). I am already using 0.1% DEA. What now?

A: For bicyclic amines, standard Diethylamine (DEA) is often insufficient because the steric bulk of the amine prevents effective shielding of the silanols, or the


 is simply too high.

Protocol: The "Super-Base" Switch If DEA fails, switch to Ethylenediamine (EDA) or Ethanolamine (AE) . These bidentate or hydroxylated amines often provide superior silanol shielding for stubborn bicyclic bases.[1]

AdditiveRoleRecommended Conc.Compatibility Note
Diethylamine (DEA) Standard Blocker0.1%Standard starting point.[1]
Ethylenediamine (EDA) High-Strength Blocker0.1% - 0.3%Warning: Immiscible in pure alkanes.[1] Requires at least 2% EtOH/MeOH in the mobile phase [1].[1][2][3][4]
Ethanolamine (AE) H-Bond Modulator0.1%Good for amino-alcohols.[1] Requires alcohol co-solvent.[1]
Isopropylamine (IPA-amine) Steric Blocker0.1%Useful if DEA causes interference in MS detection (more volatile).

Critical Warning: Do NOT use these basic additives on "Chiral-AGP" or other protein-based columns.[1] These are specific to Polysaccharide (Amylose/Cellulose) phases (e.g., AD-H, OD-H, IA, IB).

Selectivity & Resolution (Method Development)

Q: I have good peak shape but no separation. Which column should I choose for a rigid bicyclic structure?

A: Rigid molecules respond dramatically to the "fit" of the chiral polymer.

  • Cellulose (OD/OJ/IC): Often better for flat or aromatic systems.[1]

  • Amylose (AD/AS/IA): Generally more flexible, forming helical cavities that can accommodate bulky bicyclic amines.

The "Immobilized" Advantage: For bicyclic amines, solubility is often a limiting factor in standard Hexane/Alcohol mixes. Immobilized columns (IA, IB, IC, ID, IE, IF) allow the use of "forbidden" solvents like Dichloromethane (DCM) , Ethyl Acetate (EtOAc) , and THF .

Experiment: The Chlorinated Solvent Screen

  • Column: CHIRALPAK IA or IB (Immobilized).

  • Mobile Phase A: Hexane / DCM / EtOH / DEA (50 : 50 : 2 : 0.1).[1]

  • Mobile Phase B: Hexane / THF / DEA (80 : 20 : 0.1).[1] Why? DCM and THF alter the 3D shape of the amylose/cellulose polymer, often creating a new "pocket" that can resolve rigid amines that co-elute in standard alcohols [2].

SFC-Specific Troubleshooting

Q: I am transferring a method from HPLC to SFC. My retention times are drifting, and selectivity is different.

A: SFC is excellent for amines because the CO2 is slightly acidic, which helps elute bases. However, "Memory Effects" are notorious in SFC.[1]

Mechanism of Drift: In SFC, the "apparent pH" is controlled by the CO2 + MeOH equilibrium. If you previously ran an acidic additive (TFA) on the column, it protonates the stationary phase silanols. When you switch to a basic amine, it takes hours to strip the protons and replace them with the amine modifier.

SFC Optimization Protocol:

  • Co-Solvent: Methanol is superior to IPA for amines in SFC due to better solubility and mass transfer [3].[1]

  • Additive: Use 0.5% Isopropylamine (IPAm) or 0.5% Diethylamine (DEA) in the Methanol co-solvent.[1]

    • Note: Ammonium Hydroxide (NH4OH) is popular but can be unstable and cause precipitation in pump heads if not handled correctly.[1]

  • Pressure: Increase Back Pressure Regulator (BPR) to 150-200 bar. Higher density often improves the solubility of bicyclic amines, sharpening the peaks.

SFC_Logic CO2 CO2 (Acidic) Amine Bicyclic Amine (Basic) CO2->Amine 3. Carbloop Formation (Transient) Silanol Silanol Sites (Acidic) Additive Basic Additive (DEA/IPAm) Additive->Amine 2. Suppresses Ionization Additive->Silanol 1. Blocks Sites

Caption: Figure 2. Competitive interaction mechanism in SFC for basic amines.

Detection Limits (The "Invisible" Analyte)

Q: My bicyclic amine has no UV chromophore (e.g., simple azabicyclo-alkane). How do I detect it?

A:

  • CAD / ELSD: Charged Aerosol Detection is ideal but requires volatile additives.[1] Use Isopropylamine instead of DEA/TEA, as it is more volatile and reduces background noise.[1]

  • Derivatization (Pre-column):

    • Reagent: Benzyl chloride or 3,5-Dinitrobenzoyl chloride.[1]

    • Reaction: Reacts with secondary amines to form a tertiary amide/amine with a strong UV chromophore (254 nm).[1]

    • Bonus: This often improves chiral recognition by adding "handles" (pi-pi interactions) for the CSP to grab onto.

Column Regeneration (Fixing History)

Q: My column performance degraded after running a crude amine sample.

A: Basic amines can adsorb irreversibly or precipitate inside the pores.[1]

Regeneration Protocol (Immobilized Columns Only - IA, IB, IC, etc.):

  • Flush 1: 100% Ethanol (0.5 mL/min, 30 min).

  • Flush 2: 100% DMF (N,N-Dimethylformamide) (0.3 mL/min, 3 hours). Dissolves adsorbed polymeric contaminants.

  • Flush 3: 100% Ethanol (0.5 mL/min, 30 min).

  • Re-equilibrate: Mobile phase + Additive.

Note: For Coated columns (AD-H, OD-H), do NOT use DMF. Wash only with Ethanol.

References
  • Daicel Chiral Technologies. (2023).[1] Instruction Manual for CHIRALPAK® IA-3, IB-3, etc. (Immobilized Columns). Retrieved from

  • Journal of Chromatography A. (2014). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases.[1]

  • Regis Technologies. (2014).[1] Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[1]

  • Shimadzu Application News. (2016). Chiral Separation Using SFC and HPLC.[1][5][6][7]

Sources

"3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride" reaction scale-up issues

[1][2]

Topic: Scale-Up & Troubleshooting Guide Molecule Class: Conformationally Restricted Amino Acids (CRAAs) CAS Registry Number: 1536398-58-9 (HCl Salt)[1][2]

Introduction: The "Deceptive" Scaffold

Scaling up 3-azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride presents a classic paradox in process chemistry: the molecule is structurally simple but synthetically unforgiving.[1][2]

This scaffold—a piperidine ring fused to a cyclopropane—is a critical "proline surrogate" used to restrict peptide backbone conformation.[1] However, the strain energy inherent in the [4.1.0] bicyclic system creates two distinct failure modes during scale-up:

  • Safety Hazards: The formation of the cyclopropane ring typically utilizes high-energy diazo species.[1]

  • Chemical Instability: The cyclopropane ring is acid-sensitive.[1] The very step required to form the final product (HCl salt formation) is the step most likely to destroy it via ring-opening.

This guide addresses these bottlenecks with field-proven protocols.

Module 1: The Cyclopropanation Bottleneck (Safety & Yield)

The Challenge: The core skeleton is synthesized via the transition-metal-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of N-protected-1,2,3,6-tetrahydropyridine .[2] On a milligram scale, this is trivial. On a kilogram scale, EDA accumulation can lead to catastrophic thermal runaway or explosion.

Critical Process Parameters (CPPs)
ParameterSpecificationWhy it Matters
Diazo Addition Rate < 0.5 equiv/hourPrevents accumulation of unreacted EDA.[1][2] High concentration = Explosion hazard.[1]
Temperature 40–60 °C (Catalyst dependent)Must be high enough to activate the catalyst immediately upon EDA addition, preventing accumulation.[2]
Catalyst Loading 0.5–1.0 mol%Rh₂(OAc)₄ is preferred over Cu(OTf)₂ for scale-up due to higher turnover numbers and lower dimerization of EDA.[1][2]
Solvent Dichloromethane (DCM) or TolueneDCM is standard but Toluene is safer for large-scale exotherm management (higher heat capacity).[1][2]
Troubleshooting: "The Reaction Stalled"
  • Symptom: EDA is added, but nitrogen evolution stops.

  • Root Cause: Catalyst poisoning (often by trace amines or phosphines in the starting material) or temperature too low.[1]

  • Immediate Action:

    • STOP the EDA feed immediately.

    • Check the reaction temperature.[1][3]

    • Analyze the mixture by HPLC/GC.[1] If unreacted EDA is present (>5%), do not add more catalyst or heat rapidly.[1][2] Quench carefully with acetic acid.[1]

Workflow Visualization: Batch vs. Flow

Flow chemistry is highly recommended for this step to minimize the active inventory of hazardous diazoacetate.

Cyclopropanationcluster_safetySafety CriticalStartStart: N-Boc-TetrahydropyridineChoiceScale > 100g?Start->ChoiceBatchBatch Reactor(Slow Addition of EDA)Risk: AccumulationChoice->BatchNoFlowContinuous Flow Reactor(T-Mixer, Residence Time < 5 min)Safety: HighChoice->FlowYesCatalystRh2(OAc)4 CatalystBatch->CatalystEDA DosingFlow->CatalystIn-situ MixingProductCrude Cyclopropane Ester(Mixture of Diastereomers)Catalyst->Product

Caption: Decision tree for selecting Batch vs. Continuous Flow chemistry based on scale to mitigate EDA explosion risks.

Module 2: Stereochemical Control (Endo vs. Exo)

The Challenge: The cyclopropanation yields a mixture of endo and exo diastereomers (relative to the ester). The biological activity is usually specific to one isomer (typically exo for amino acid analogs).[1] Separation by silica chromatography is impossible at scale.[1]

Separation Strategy: Selective Hydrolysis

Instead of separating the esters, proceed to the hydrolysis step. The exo-ester is sterically more accessible and often hydrolyzes faster than the endo-ester, or the resulting acids have vastly different solubility profiles.

Protocol: Kinetic Resolution via Crystallization

  • Hydrolysis: Treat the crude ester mixture with LiOH (1.1 equiv) in THF/Water.

  • Workup: Acidify to pH 4. Extract the carboxylic acids.[1]

  • Crystallization:

    • Solvent: Ethyl Acetate / Heptane (1:3).[1]

    • Heat to reflux and cool slowly to 0°C.

    • Result: The exo-isomer (racemic) typically crystallizes out, while the endo-isomer remains in the mother liquor.[2]

Module 3: Salt Formation (The "Hidden Killer")

The Challenge: This is the most frequent point of failure. You have the N-Boc protected acid.[1][4] You need to remove the Boc group and form the HCl salt.

  • Standard Protocol: 4M HCl in Dioxane or aqueous HCl.[1]

  • The Problem: The cyclopropane ring acts like a "loaded spring." In the presence of strong acid and nucleophiles (Cl⁻), the ring can open via a homoconjugate addition , yielding the chloromethyl-piperidine impurity.

Mechanism of Failure

Acid protonates the nitrogen → Ammonium salt forms. Excess acid protonates the cyclopropane or activates the carboxylic acid → Chloride attacks → Ring Opening .

The Solution: "Starvation" Conditions

To prevent ring opening, you must minimize the exposure of the cyclopropane to excess HCl and heat.

Optimized Protocol for HCl Salt Formation:

  • Solvent: Dissolve N-Boc precursor in dry Ethyl Acetate (not Dioxane/Methanol, which can participate in ring opening).

  • Temperature: Cool the solution to 0 °C to -5 °C .

  • Reagent: Use HCl (gas) or freshly prepared HCl in EtOAc . Do not use aqueous HCl.[1]

  • Stoichiometry: Add exactly 2.0 - 2.5 equivalents of HCl. Do not use a large excess (e.g., 10 eq).

  • Quench: As soon as Boc removal is complete (monitor by TLC/HPLC), filter the solid immediately. The product (HCl salt) should precipitate.[1]

  • Wash: Wash the filter cake with cold ether to remove residual HCl.

Diagram: Degradation Pathway

DegradationTargetTarget: 3-Azabicyclo[4.1.0]heptaneHCl SaltImpurityImpurity: 4-(Chloromethyl)piperidineDerivativeTarget->ImpurityRing OpeningCondition1Excess HCl (>5 eq)Condition1->TargetCondition2High Temp (>25°C)Condition2->TargetCondition3Nucleophilic Solvent (MeOH)Condition3->Target

Caption: Conditions leading to the fatal ring-opening degradation of the [4.1.0] system.

FAQs: Rapid Troubleshooting

Q: The final solid is turning pink/brown upon filtration. Why? A: This indicates oxidation of trace phenols or polymerization of ring-opened byproducts.[1]

  • Fix: Ensure your HCl/EtOAc is anhydrous.[1] Wash the filter cake with antioxidant-stabilized ether (BHT-free ether can sometimes exacerbate radical issues, but usually, this is an acid-catalyzed degradation).[1][2] Store the salt under Argon.

Q: I see a +36 mass unit impurity in LCMS. What is it? A: This is the chlorohydrin or chloromethyl derivative (M+HCl).[1] The cyclopropane ring has opened, and HCl has added across the bond.

  • Fix: Your deprotection conditions are too harsh.[1] Lower the temperature to 0°C and reduce reaction time.

Q: Can I use TFA (Trifluoroacetic acid) instead of HCl? A: Yes, and it is often safer for the ring stability. However, the TFA salt is hygroscopic and difficult to handle. If the HCl salt is strictly required, form the TFA salt first, purify it, and then perform a salt exchange using stoichiometric HCl in ether.

Q: My yield in the cyclopropanation step is <30%. A: Check your diazoacetate quality. EDA degrades over time to polymeric species.[1] Distill your EDA prior to use (Caution: Distill under high vacuum < 50°C bath temp).[1][2] Also, ensure your N-Boc-tetrahydropyridine is free of peroxides.[1][2]

References

  • Doyle, M. P., et al. "Catalytic methods for metal carbene transformations."[2] Chemical Reviews, 1998.[2] Link (Foundational text on Rh-catalyzed cyclopropanation safety and selectivity).[1][2]

  • Werner, T., et al. "Scalable Synthesis of 3-Azabicyclo[4.1.0]heptane Derivatives."[1][2] Organic Process Research & Development. (General reference for azabicyclo scale-up principles).

  • Proctor, A., et al. "Safety Hazards of Diazoacetate Handling." Organic Process Research & Development, 2019. Link (Critical safety data for EDA scale-up).[1][2]

  • Wuitschik, G., et al. "Oxetanes and Cyclopropanes as Isosteres." Journal of Medicinal Chemistry, 2010. Link (Discusses the chemical stability and acid sensitivity of these scaffolds).[1][2]

Removal of catalyst from "3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride" reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for process chemists and researchers working with 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride . It addresses the critical challenge of removing residual Platinum Group Metals (PGMs)—specifically Rhodium (Rh) and Palladium (Pd)—to meet ICH Q3D compliance.

Ticket ID: #AZA-410-CAT-REM Status: Open Assigned Specialist: Senior Application Scientist, Process Purification Division

The Core Problem: Why is the Metal "Stuck"?

Before attempting a fix, it is crucial to understand the chemical environment. 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid is a conformationally restricted amino acid.

  • The Chelation Trap: The molecule contains a secondary amine and a carboxylic acid in close proximity. This creates a "pincer" ligand effect. Residual Rhodium (from cyclopropanation) or Palladium (from deprotection) does not just "float" in solution; it is often coordinately bonded to your product.

  • The Solubility Paradox: As the hydrochloride salt, your product is highly water-soluble. Most standard metal scavengers are designed for non-polar organic solvents (DCM, THF). Using the wrong scavenger in water will result in poor wetting and zero metal capture.

Strategic Intervention Points (Workflow)

The most common error is attempting to scavenge at the wrong stage. Consult the workflow below to identify your current process stage.

G Start Start: Crude Reaction Mixture Decision Current State of Product? Start->Decision RouteA Protected Intermediate (Ester/Carbamate) Decision->RouteA Non-polar RouteB Final HCl Salt (Aqueous/Polar) Decision->RouteB Polar/Water ActionA STRATEGY A (Recommended) Organic Scavenging (SiliaMetS Thiol in THF/EtOAc) RouteA->ActionA ActionB STRATEGY B (The Rescue) Aqueous Scavenging (Water-compatible Thiol/Carbon) RouteB->ActionB StepA Filter -> Deprotect -> Salt Formation ActionA->StepA StepB Adjust pH -> Scavenge -> Filter -> Lyophilize ActionB->StepB Final Target: < 10 ppm Metal Content StepA->Final StepB->Final

Figure 1: Decision tree for selecting the optimal scavenging intervention point based on product solubility and protection status.

Troubleshooting Protocols

Protocol A: Organic Phase Scavenging (The "Pro" Move)

Context: You have the protected intermediate (e.g., N-Boc or Ethyl ester) dissolved in EtOAc, THF, or DCM. Target Metals: Rh(II), Pd(0/II).[1][2]

  • Selection: Use a silica-bound scavenger.[3] SiliaMetS® Thiol or DMT (Dimercaptotriazine) are industry standards for Rh/Pd.

  • Dosage: Add 4–8 molar equivalents of scavenger relative to the residual metal content (not the product).

    • Note: If metal content is unknown, start with 10% w/w relative to the crude mass.

  • Execution:

    • Heat the mixture to 50°C for 4 hours. Heat is kinetic energy; it helps break the product-metal chelation bond.

    • Crucial Step: Filter hot. Some metal-scavenger complexes can reverse-bind upon cooling.

  • Validation: Test a small aliquot via ICP-MS before proceeding to deprotection.

Protocol B: Aqueous Phase Scavenging (The "Rescue")

Context: You already have the this compound salt in water or methanol. Challenge: Silica dissolves in high pH; functional groups collapse in low pH.

  • pH Adjustment: Ensure your solution pH is between 2 and 7 .

    • Warning: Do not go > pH 8. Silica backbones degrade, leaching silicon into your drug substance.

    • Warning: Do not go < pH 1. The H+ ions compete with the metal for the scavenger's binding sites.

  • Scavenger Choice: Use Activated Carbon (Darco KB-B) or Water-Compatible Thiol Resins .

    • Tip: For Rhodium in aqueous HCl, "Thiourea" functionalized resins often outperform Thiols due to the "Soft Acid (Rh) / Soft Base (S)" theory.

  • Procedure:

    • Dissolve product in minimum water/MeOH (10:1).

    • Add Activated Carbon (10-20 wt%).

    • Stir at room temperature for 12 hours.

    • Filter through a 0.22 µm PES membrane . Standard paper filters will leak carbon fines, contaminating your final white solid with gray specks.

Protocol C: Recrystallization (The "Polishing" Step)

Context: Scavenging reduced metal from 1000 ppm to 50 ppm, but you need < 10 ppm.

  • Solvent System: MeOH / Et2O or iPrOH / Water.

  • The Trick: Add a small amount of EDTA (0.1 mol%) to the mother liquor during crystallization. The EDTA will keep the remaining metal in solution (mother liquor) while your HCl salt crystallizes out.

Comparative Data: Scavenger Efficiency

MethodTarget MetalSolvent CompatibilityEfficiency (Typical)ProsCons
SiliaMetS Thiol Pd, Rh, AgOrganic & Aqueous> 95%High selectivity; No leachingExpensive; Requires filtration
Activated Carbon Pd, RhUniversal60-80%Cheap; ScalableNon-specific binding (Yield loss); Dirty
Crystallization AllSpecific50-90%Purifies organic impurities tooMetals can trap in lattice (inclusions)
Ion Exchange Ionic MetalsAqueous only> 98%Excellent for HCl saltsComplex method development

Frequently Asked Questions (FAQs)

Q: My product turned a slight green/blue color after HCl salt formation. What is this? A: This is characteristic of Rhodium(II) or Copper(II) contamination. Even trace amounts (50 ppm) of Rhodium salts can color a white amine hydrochloride powder. You must scavenge immediately; colored product will likely fail "Description" specifications in QC.

Q: Can I use standard silica gel chromatography to remove the Rhodium? A: No. Your product is an amino acid hydrochloride. It will streak on silica or stick permanently due to the high polarity. If you must use chromatography, use C18 Reverse Phase or an Ion Exchange column.

Q: I am using Pd/C for deprotection. Why is Palladium leaching into the filtrate? A: The amine in your 3-azabicyclo structure solubilizes Palladium. It acts as a ligand, pulling Pd off the carbon support. You cannot rely on simple filtration. You must use a scavenger (Protocol B) or a specific metal-scavenging filter pad (e.g., Cuno or ZetaCarbon) during the filtration step.

Q: What are the regulatory limits for these metals? A: Per ICH Q3D (R2) , Rhodium and Palladium are Class 2B elements.[4]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .

  • Parenteral PDE: 10 µ g/day .

  • Calculation: If the max daily dose of your drug is 1g, your limit is 100 ppm (Oral) or 10 ppm (Parenteral).

References

  • ICH Q3D (R2) Guideline for Elemental Impurities . International Council for Harmonisation, 2022.[5] Link

  • Palladium Scavenging in Pharmaceutical Synthesis . Organic Process Research & Development, 2023. (Discusses amine compatibility with scavengers). Link

  • SiliaMetS® Metal Scavengers User Guide . SiliCycle Application Notes. (Detailed mechanism of Thiol/DMT binding). Link

  • Highly Selective Rh(III) Recovery from HCl Solutions . ACS Omega, 2019. (Explains Rhodium behavior in high chloride environments). Link

Sources

Technical Support Center: Managing Hygroscopicity of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the hygroscopic nature of amine hydrochloride salts. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you manage moisture-related issues effectively, ensuring the stability, quality, and efficacy of your active pharmaceutical ingredients (APIs).

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts of hygroscopicity in the context of amine hydrochloride salts.

Q1: What is hygroscopicity and why are my amine hydrochloride salts susceptible to it?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1] Amine hydrochloride salts are particularly prone to this phenomenon due to the presence of the highly polar ammonium chloride group, which readily interacts with water molecules through hydrogen bonding.[2][3] The amount of water taken up depends on factors like the relative humidity (RH), temperature, exposed surface area, and the specific chemical structure of the amine.[1][4]

Q2: What are the consequences of uncontrolled moisture absorption in my API?

A: Uncontrolled water uptake can lead to a cascade of undesirable physical and chemical changes in your API.[5][6] These include:

  • Physical Changes: Alterations in crystal structure (polymorphism), dissolution rate, and mechanical properties like powder flow and compaction. This can lead to issues like caking and clumping.[7][8][9]

  • Chemical Degradation: Moisture can facilitate hydrolysis, reducing the potency and shelf-life of the drug.[10][11]

  • Manufacturing and Formulation Issues: Changes in physical properties can disrupt downstream processes like tableting and encapsulation, impacting the quality and consistency of the final drug product.[1][12]

Q3: How is hygroscopicity officially classified?

A: The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system based on the percentage of weight gain after storing a substance at 25°C and 80% relative humidity (RH) for 24 hours.[13][14]

Hygroscopicity ClassWeight Gain (% w/w)
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Source: European Pharmacopoeia, adapted from various sources.[13][14][15]

Q4: What is Critical Relative Humidity (CRH)?

A: The Critical Relative Humidity (CRH) is the specific relative humidity at which a substance begins to rapidly absorb moisture from the atmosphere.[16] Below its CRH, a salt will not absorb atmospheric moisture. Knowing the CRH is crucial for determining safe handling and storage conditions. For example, ammonium chloride has a CRH of 77.2%.[16]

SaltCritical Relative Humidity (%) at 30°C
Ammonium Chloride77.2
Ammonium Nitrate59.4
Ammonium Sulfate79.2
Sodium Nitrate72.4
Potassium Chloride84.0

Source: Adapted from Wikipedia.[16]

Section 2: Troubleshooting Guide - Practical Problem Solving

This section provides solutions to specific problems you might encounter during your research and development.

Problem 1: My amine HCl salt is clumping and shows poor flow during formulation. How can I fix this?

This is a classic sign of moisture-induced physical instability. Here’s a workflow to diagnose and solve the issue:

Caption: Troubleshooting workflow for poor powder flow.

Causality & Explanation:

  • Characterize Hygroscopicity: Before you can solve the problem, you must quantify it. The primary method for this is Dynamic Vapor Sorption (DVS) analysis.[17][18] DVS measures the mass change of a sample as it's exposed to a range of controlled humidity levels, providing a detailed moisture sorption isotherm.[17][19]

  • Control the Environment: The most immediate solution is to handle the material in an environment with a relative humidity below its determined CRH.[7][20] This often involves using glove boxes or rooms with controlled humidity.

  • Modify the API Solid Form:

    • Salt Screening: Not all hydrochloride salts have the same hygroscopicity.[21] Screening for alternative salt forms (e.g., mesylate, tosylate, or even a different hydrochloride polymorph) can yield a more physically stable API.[22][23] Crystalline forms are generally more stable and less hygroscopic than amorphous forms.[]

    • Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can significantly reduce the tendency of the API to absorb water.[12][25]

  • Implement a Formulation Strategy:

    • Co-processing with Excipients: Incorporating non-hygroscopic excipients can help protect the API from moisture.[1][26][27] Some excipients can act as "moisture scavengers," preferentially absorbing available water.[10][28]

    • Film Coating/Encapsulation: Creating a physical barrier around the API particles or granules using a polymer film coat is a highly effective way to prevent moisture ingress.[1][12][26][29]

Problem 2: My API is degrading on stability testing, and I suspect hydrolysis. How do I confirm and prevent this?

This is a critical issue that can jeopardize drug development. A systematic approach is required.

G A Problem: Suspected Hydrolysis B Confirm Hydrolysis A->B E Mitigation Strategies A->E C Stress Testing at High Humidity B->C D LC-MS for Degradants B->D F Reduce Water Activity E->F G Protective Packaging E->G H Formulation with Moisture Scavengers E->H I High-Barrier Blisters G->I J Bottles with Desiccants G->J

Caption: Workflow for addressing API degradation.

Causality & Explanation:

  • Confirm Hydrolysis: First, prove that moisture is the culprit. Conduct stress testing by exposing the API to elevated temperature and humidity conditions (e.g., 40°C / 75% RH, as per ICH guidelines).[30] Analyze the stressed samples using a stability-indicating method like LC-MS to identify and quantify degradation products consistent with hydrolysis.

  • Reduce Water Activity: The goal is to minimize the amount of "free" water available to react with your API.

    • Formulation: Use excipients that bind water tightly or act as moisture sinks.[10][27][31]

    • Manufacturing: Ensure all processing steps are conducted in low-humidity environments and that excipients are thoroughly dried.

  • Protective Packaging: The primary packaging is the last line of defense.[11][32]

    • High-Barrier Packaging: For highly sensitive drugs, use materials with low moisture vapor transmission rates (MVTR), such as cold-formed aluminum blister packs.[33]

    • Desiccants: Include desiccants (like silica gel or molecular sieves) inside the packaging to actively absorb any moisture that permeates the container over the product's shelf life.[4][11]

Section 3: Key Experimental Protocols

This section provides standardized, step-by-step methodologies for crucial experiments.

Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To quantitatively measure the moisture sorption and desorption characteristics of an amine hydrochloride salt and classify its hygroscopicity.

Instrumentation: Dynamic Vapor Sorption Analyzer.

Methodology:

  • Sample Preparation: Place 10-20 mg of the amine HCl salt onto the DVS sample pan. Ensure the sample is thinly and evenly spread.

  • Pre-treatment/Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes a dry reference mass.[13]

  • Sorption Phase: Increase the relative humidity in a stepwise manner from 0% to 90% RH in 10% increments. At each step, allow the sample to equilibrate until a stable weight is achieved.

  • Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH in 10% increments, again allowing for equilibration at each step.

  • Data Analysis:

    • Plot the percentage change in mass versus the relative humidity to generate the sorption-desorption isotherm.

    • Determine the total weight gain at 80% RH during the first sorption cycle.[15]

    • Use the weight gain at 80% RH to classify the material according to the European Pharmacopoeia table.[14]

    • Analyze the shape of the isotherm for hysteresis (differences between sorption and desorption curves), which can indicate changes in the material's structure.

Protocol 2: Salt Screening for Reduced Hygroscopicity

Objective: To identify an alternative salt form of a basic amine API with improved physical stability and lower hygroscopicity.

Methodology:

  • Counterion Selection: Choose a diverse set of pharmaceutically acceptable acidic counterions (e.g., mesylic acid, sulfuric acid, benzenesulfonic acid, tartaric acid, etc.).

  • Salt Formation: In parallel, react the free base of the amine with each selected counterion in an appropriate solvent system. Aim for stoichiometric amounts.

  • Isolation & Characterization: Isolate the resulting solids by filtration or evaporation. Characterize each new salt form using techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and identify unique forms, and Differential Scanning Calorimetry (DSC) to determine melting points.

  • Hygroscopicity Screening: Subject each new crystalline salt form to an accelerated hygroscopicity screen.

    • Place a small, known amount of each salt in separate controlled humidity chambers (e.g., desiccators containing saturated salt solutions) at a high humidity level (e.g., 75% or 90% RH) and a controlled temperature (e.g., 25°C or 40°C).

    • Monitor the weight change over a set period (e.g., 24-48 hours).

  • Selection & Full Characterization: Select the salt forms that show the lowest weight gain. These lead candidates should then be subjected to a full DVS analysis (as per Protocol 1) and further solid-state characterization to confirm their suitability for development.[21]

References

  • Newman A W, Reutzel‐Edens S M, Zografi G. Characterization of the "Hygroscopic" Properties of Active Pharmaceutical Ingredients. Journal of pharmaceutical sciences, 2008, 97(3): 1047-1059. [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical development and technology, 18(2), 348-358. [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059. [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04). [Link]

  • Lim, S. Y., O'Brien, C., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1944. [Link]

  • World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, Annex 2. [Link]

  • Lim, S. Y., O'Brien, C., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Genpro Research. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Catalent. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • Wang, F., et al. (2019). Improvements in sticking, hygroscopicity, and compactibility of effervescent systems by fluid-bed coating. RSC Advances, 9(55), 32255-32266. [Link]

  • Lim, S. Y., O'Brien, C., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • Chan, S. Y., et al. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Molecular Pharmaceutics, 21(5), 2345-2358. [Link]

  • Pharma Growth Hub. (2024). Classification of Hygroscopicity. [Link]

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. [Link]

  • Kumar, L., & Singh, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3238. [Link]

  • Multisorb. (n.d.). Why Moisture Control is Critical for Pharmaceutical and Medical Packaging. [Link]

  • The Hendrix Group, Inc. (n.d.). Ammonium Chloride Corrosion in Hydrotreating Units. [Link]

  • Dunitz, J. D., & Bernstein, J. (1995). Disappearing polymorphs. Accounts of chemical research, 28(4), 193-200. [Link]

  • Particle Technology Labs. (2016). Dynamic Vapor Sorption System (DVS). [Link]

  • YourBoxSolution. (2025). How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. [Link]

  • Jadhav, S. B., et al. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Journal of Applied Pharmaceutical Sciences. [Link]

  • Chan, S. Y., et al. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Molecular Pharmaceutics. [Link]

  • Pharmaceutical Technology. (2012). Salt Selection in Drug Development. [Link]

  • LFA Tablet Presses. (n.d.). Protection beyond the packaging (how to keep moisture out of tablets). [Link]

  • RefComm. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? [Link]

  • Jadhav, S. B., et al. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. ResearchGate. [Link]

  • Scribd. (n.d.). Ammonium Chloride Corrosion. [Link]

  • Chemical Engineering. (n.d.). API Crystallization. [Link]

  • Packaging Digest. (2018). A Deep Dive into Pharma Packaging Moisture Control. [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • University of Helsinki. (2005). Role of excipients in moisture sorption and physical stability of solid pharmaceutical formulations. HELDA. [Link]

  • Chan, S. Y., et al. (2025). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Critical relative humidity. [Link]

  • European Pharmaceutical Review. (2015). Dynamic vapour sorption of freeze-dried pharmaceuticals. [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. [Link]

  • Waseda University. (2011). Effect of relative humidity on ammonium chloride corrosion in refineries. [Link]

Sources

Characterization of impurities in "3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Impurity Characterization & Synthesis Troubleshooting

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

System Overview & Critical Quality Attributes (CQAs)

Molecule: 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride CAS: 1536398-58-9 (HCl salt) / 826512-32-5 (Free acid) Core Scaffold: Fused cyclopropane-piperidine ring system.

This scaffold is a conformationally restricted amino acid analog (often used as a proline or GABA mimic). The synthesis typically involves the cyclopropanation of an N-protected-1,2,3,4-tetrahydropyridine derivative.

Primary Impurity Classes:

  • Stereoisomers: Diastereomers (endo vs. exo) and Enantiomers.

  • Degradants: Acid-catalyzed ring-opened products (chloromethyl derivatives).

  • Process-Related: Carbene dimers (maleates/fumarates) and residual metal catalysts (Rh/Cu).

Troubleshooting Guides (Q&A Format)

Module A: Stereochemical Control (Endo/Exo Isomers)

User Question: "I am observing a 'doublet' peak in my HPLC chromatogram that shares the same mass (m/z 178 [M+H]+). Is this a rotamer or an impurity?"

Technical Diagnosis: This is likely the diastereomeric impurity (endo-isomer) co-eluting with your target exo-isomer (or vice-versa).

  • Cause: The cyclopropanation step (reaction of dihydropyridine with ethyl diazoacetate) produces both endo and exo isomers. The ratio depends heavily on the catalyst and protecting group.

  • Differentiation: Rotamers (due to N-Boc or similar carbamates) usually coalesce at higher NMR temperatures (

    
    ). Diastereomers will not.
    

Action Plan:

  • Run 1H-NMR: Check the cyclopropyl protons.

    • Exo-isomer: The bridgehead protons (

      
      ) typically show a smaller coupling constant (
      
      
      
      ) with the bridge proton (
      
      
      ).
    • Endo-isomer: Larger coupling constants (

      
      ) due to cis-relationship.
      
  • Thermodynamic Equilibration: If you are synthesizing the ester intermediate, treating the mixture with a base (NaOEt/EtOH) can sometimes equilibrate the mixture to the thermodynamically more stable exo-isomer (trans-configuration).

Module B: Stability & Salt Formation (The "HCl" Issue)

User Question: "My free base was 98% pure, but after forming the hydrochloride salt, the assay dropped to 92%, and a new impurity appeared at RRT 1.15 with M+36 mass shift."

Technical Diagnosis: You are experiencing Acid-Catalyzed Ring Opening .

  • Mechanism: The 3-azabicyclo[4.1.0]heptane system is a strained bicyclic ring. While the piperidine nitrogen is basic, the cyclopropane ring is acid-sensitive. Strong protic acids (like excess HCl) can protonate the ring or the carboxylate, facilitating nucleophilic attack by the chloride ion.

  • Impurity Identity: 4-(chloromethyl)piperidine-3-carboxylic acid derivative.

Action Plan:

  • Stoichiometry Control: Do not use a large excess of HCl. Use exactly 1.0–1.05 equivalents of HCl (preferably in dioxane or ether) at low temperature (

    
    ).
    
  • Avoid Aqueous Strong Acid: Aqueous HCl promotes hydration (ring opening to the alcohol) or polymerization. Use anhydrous conditions for salt formation.

Visualizing the Degradation Pathway:

RingOpening Start 3-Azabicyclo[4.1.0]heptane (Intact Cyclopropane) Transition Protonated Intermediate (High Strain) Start->Transition Protonation Acid Excess HCl / H+ Acid->Transition Product 4-(Chloromethyl)piperidine Derivative (Ring Opened) Transition->Product Cl- Nucleophilic Attack (Strain Release)

Figure 1: Mechanism of acid-catalyzed cyclopropane ring opening during hydrochloride salt formation.

Module C: Process-Related Impurities

User Question: "I see high-retention time impurities in the crude mixture after the diazoacetate reaction. They don't contain nitrogen."

Technical Diagnosis: These are Carbene Dimerization Products .

  • Identity: Diethyl fumarate and Diethyl maleate.

  • Cause: The metal carbenoid (formed from ethyl diazoacetate and the catalyst) reacted with another molecule of diazoacetate instead of the alkene double bond. This happens if the addition rate of diazoacetate is too fast or the catalyst loading is too high.

Action Plan:

  • Slow Addition: Add the diazoacetate solution dropwise over 4–6 hours via syringe pump.

  • Concentration: Keep the alkene (dihydropyridine) concentration high relative to the diazoacetate.

Analytical Reference Data

Table 1: Common Impurity Profile & Detection

Impurity TypeOriginRelative Retention (HPLC)Mass Shift (LC-MS)Detection Strategy
Endo-Isomer Stereochemistry~0.95 or 1.05 (Close eluting)Same [M+H]+Chiral HPLC or high-res C18
Ring-Opened (Cl) Degradation (HCl)~1.15 (More lipophilic)+36/38 Da (HCl adduct)Check Isotopic pattern (Cl)
Ring-Opened (OH) Degradation (H2O)~0.80 (More polar)+18 Da (Hydration)Broad peak tailing
Fumarate/Maleate Reagent Byproduct> 1.50 (Late eluting)No Nitrogen signalUV 210nm (strong absorption)
Starting Olefin Unreacted Material~1.20-14 Da (vs Product)TLC (KMnO4 stain)

Experimental Protocol: Safe Salt Formation

To minimize ring-opening degradation (See Module B).

  • Dissolution: Dissolve 1.0 g of the free amino acid (zwitterion or protected form) in anhydrous EtOAc (10 mL). Cool to

    
    .
    
  • Acid Addition: Add 4M HCl in Dioxane dropwise. Calculate volume for exactly 1.05 equivalents.

    • Critical: Do not use concentrated aqueous HCl (37%).

  • Precipitation: The salt should precipitate immediately. Stir at

    
     for 30 mins.
    
  • Filtration: Filter the solid under nitrogen (to avoid moisture absorption).

  • Washing: Wash with cold anhydrous ether (

    
    ) to remove residual unreacted organic impurities.
    
  • Drying: Vacuum dry at room temperature. Avoid heating above

    
     while acidic traces remain.
    

References

  • Omelian, T. V., et al. (2023).[1] "Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives." ChemistrySelect.

  • Davies, H. M. L., et al. (2024).[2][3] "Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)." Journal of Organic Chemistry. (Note: Analogous chemistry for the [n.1.0] systems).

  • PubChem Compound Summary. "this compound."[4]

  • Grygorenko, O. O., et al. (2018).[4][5] "Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening." Journal of Visualized Experiments (JoVE). (Relevant for ring-opening degradation mechanisms).

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Azabicyclo[4.1.0]heptanes: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

The 3-azabicyclo[4.1.0]heptane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including triple reuptake inhibitors and potential therapeutics for major depressive disorder.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive template for drug design. This guide provides a comparative analysis of key synthetic routes to this valuable bicyclic system, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach for researchers in drug discovery and development.

Intramolecular Cyclopropanation Strategies

The formation of the fused cyclopropane ring via intramolecular cyclopropanation of a pre-formed piperidine or its precursor is a common and powerful strategy. This can be achieved through various catalytic systems, most notably those involving transition metals like gold, rhodium, and copper.

Gold-Catalyzed Cycloisomerization of Cyclopropenes

A modern and efficient method for constructing 3-azabicyclo[4.1.0]heptanes involves the gold-catalyzed cycloisomerization of allyl cyclopropenylcarbinyl sulfonamides.[3][4][5][6] This reaction proceeds through the formation of a gold carbene, which then undergoes intramolecular cyclopropanation of the tethered alkene.

Mechanism and Rationale: The reaction is typically initiated by the coordination of a gold(I) catalyst, such as AuCl, to the cyclopropene ring. This facilitates the electrophilic ring-opening of the strained three-membered ring to generate a vinyl gold carbene intermediate. The proximate allyl group then attacks the carbene, leading to the formation of the new cyclopropane ring and regeneration of the catalyst. The high diastereoselectivity observed in these reactions is a key advantage.[3][6]

Experimental Protocol: Gold-Catalyzed Cycloisomerization [3][6]

  • To a solution of the allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamide (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add gold(I) chloride (0.05 equiv).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 5-isopropylidene-3-azabicyclo[4.1.0]heptane.

Rhodium-Catalyzed Carbene Chemistry

A more traditional yet highly effective approach utilizes rhodium(II) acetate-catalyzed decomposition of a diazo compound precursor to generate a rhodium carbene, which then undergoes intramolecular C-H insertion or cyclopropanation.[1]

Mechanism and Rationale: The rhodium(II) catalyst reacts with the diazo compound to form a rhodium-carbene intermediate. In the context of forming the 3-azabicyclo[4.1.0]heptane core, this carbene can then react with a tethered alkene in an intramolecular fashion to forge the cyclopropane ring. The choice of rhodium catalyst and protecting group on the nitrogen can influence the efficiency and stereoselectivity of the reaction.

The Kulinkovich Reaction: A Titanium-Mediated Approach

The Kulinkovich reaction offers a distinct pathway to cyclopropanol derivatives, which can be further elaborated to the desired azabicyclic system. This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[7][8] A modification of this reaction, the Kulinkovich-de Meijere reaction, can be applied to amides to directly access aminocyclopropanes, including 2-azabicyclo[4.1.0]heptanes.[9]

Mechanism and Rationale: The reaction of a Grignard reagent with Ti(Oi-Pr)4 generates a dialkyltitanium species. This species can then react with an amide to form a titanacyclopropane intermediate. Subsequent reductive elimination from this intermediate yields the cyclopropylamine. The stereochemistry of the starting alkene is generally preserved in intramolecular versions of this reaction.[8]

Cycloaddition Strategies: The Diels-Alder Reaction

The Diels-Alder reaction provides a powerful tool for the construction of six-membered rings, which can serve as precursors to the 3-azabicyclo[4.1.0]heptane system. A notable variant involves the use of 2H-azirines as dienophiles, which react with conjugated dienes to form 1-azabicyclo[4.1.0]hept-3-ene derivatives.[10][11]

Mechanism and Rationale: The 2H-azirine, bearing an activating group such as an ester, acts as a dienophile in a [4+2] cycloaddition with a suitable diene. The reaction typically proceeds with high stereoselectivity, favoring the endo adduct. The resulting unsaturated bicyclic system can then be further functionalized, for example, through hydroxylation of the double bond, to introduce additional stereocenters.[11]

Oxidative Cyclization of Active Methylene Amides

A transition-metal-free approach involves the oxidative cyclization of N-homoallyl malonamate derivatives.[12] This method allows for the formation of functionalized 3-azabicyclo[4.1.0]heptane derivatives in good yields.

Mechanism and Rationale: While the detailed mechanism can vary, these reactions generally proceed through the generation of a radical or an anion at the active methylene position, which then attacks the tethered alkene in an intramolecular fashion. Subsequent oxidative processes lead to the formation of the cyclopropane ring. This approach is advantageous as it avoids the use of often expensive and toxic transition metals.

Comparative Analysis of Synthetic Routes

Synthetic Route Key Reagents Typical Yields Stereocontrol Advantages Limitations
Gold-Catalyzed Cycloisomerization Gold(I) chlorideExcellentHigh diastereoselectivityMild reaction conditions, high efficiency.[3][6]Requires synthesis of cyclopropene precursors, cost of gold catalyst.
Rhodium-Catalyzed Carbene Chemistry Rhodium(II) acetate, diazo compoundsGood to excellentGenerally good, can be influenced by catalyst and substrate.Well-established methodology, broad substrate scope.[1]Use of potentially explosive diazo compounds.
Kulinkovich Reaction Grignard reagents, Ti(Oi-Pr)4Moderate to goodGood, often with preservation of alkene stereochemistry.[8]Access to unique cyclopropanol and aminocyclopropane derivatives.[9]Stoichiometric use of organometallic reagents.
Diels-Alder Reaction 2H-Azirines, dienesGoodHigh stereoselectivity (endo selectivity).[11]Rapid construction of the bicyclic core with control over stereochemistry.Requires synthesis of often unstable azirine dienophiles.
Oxidative Cyclization Oxidizing agent (e.g., hypervalent iodine)GoodCan be substrate-dependentTransition-metal-free, environmentally benign.[12]May have a more limited substrate scope compared to metal-catalyzed routes.

Visualization of Key Synthetic Pathways

Synthetic Routes to 3-Azabicyclo[4.1.0]heptanes cluster_0 Intramolecular Cyclopropanation cluster_1 Kulinkovich Reaction cluster_2 Diels-Alder Cycloaddition Cyclopropene Precursor Cyclopropene Precursor Gold Carbene Gold Carbene Cyclopropene Precursor->Gold Carbene Au(I) Catalyst Diazo Precursor Diazo Precursor Rhodium Carbene Rhodium Carbene Diazo Precursor->Rhodium Carbene Rh(II) Catalyst Target_1 3-Azabicyclo[4.1.0]heptane Gold Carbene->Target_1 Rhodium Carbene->Target_1 Amide Precursor Amide Precursor Titanacyclopropane Titanacyclopropane Amide Precursor->Titanacyclopropane Grignard, Ti(IV) Target_2 3-Azabicyclo[4.1.0]heptane Titanacyclopropane->Target_2 2H-Azirine 2H-Azirine Cycloadduct Cycloadduct 2H-Azirine->Cycloadduct Diene Diene Diene->Cycloadduct Target_3 3-Azabicyclo[4.1.0]heptane (after modification) Cycloadduct->Target_3

Caption: Overview of major synthetic strategies to 3-azabicyclo[4.1.0]heptanes.

Conclusion

The synthesis of 3-azabicyclo[4.1.0]heptanes can be accomplished through a variety of elegant and efficient chemical transformations. The choice of a particular route will depend on several factors, including the desired substitution pattern, the required level of stereocontrol, and the availability of starting materials. Modern methods, such as gold-catalyzed cycloisomerization, offer high efficiency and stereoselectivity under mild conditions. More classical approaches, including rhodium-catalyzed carbene chemistry and the Kulinkovich reaction, remain highly relevant and powerful tools. Cycloaddition strategies, particularly the Diels-Alder reaction with azirine dienophiles, provide rapid access to the bicyclic core. As the demand for novel therapeutics containing this scaffold continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain an important area of research.

References

  • Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters. [Link]

  • Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. ACS Publications. [Link]

  • A formal PCB-free synthesis of (-)-GSK1360707 via a double alkylation reaction. HETEROCYCLES. [Link]

  • 3-(3-Azabicyclo[3][4][4]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. MDPI. [Link]

  • 2,3-Methanopyrrolidines: synthesis and ring-opening transformations. HAL Open Science. [Link]

  • Evaluation of Titanium Alkoxides and Aryloxides in the Kulinkovich-de Meijere Reaction of N-Acyl- and N-Sulfonyl-Substituted Cyclic Imides with Cyclohexene. MDPI. [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. ACS Publications. [Link]

  • 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. PubMed. [Link]

  • Catalytic asymmetric synthesis of silicon-stereogenic organosilanes. Cell Press. [Link]

  • ENDEAVORS TOWARD NOVEL SYNTHETIC ROADMAPS IN THE SYNTHESIS OF PERTINENT PHARMACOLOGICAL MOLECULAR SCAFFOLD MOIETIES. Rowan Digital Works. [Link]

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. ResearchGate. [Link]

  • Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. Arkivoc. [Link]

  • ChemInform Abstract: Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. Sci-Hub. [Link]

  • Diels–Alder reactions of alkyl 2H-azirine-3-carboxylates with furans. ResearchGate. [Link]

  • Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. ACS Publications. [Link]

  • Synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes by gold-catalyzed cycloisomerization of cyclopropenes. PubMed. [Link]

  • Oxidative cyclization of active methylene amides: efficient synthesis of functionalized 3-azabicyclo[n.1.0]alkanes. RSC Publishing. [Link]

  • Hydroxylation of 1-azabicyclo[4.1.0]hept-3-enes formed by Diels– Alder reactions of benzyl 2H-azirine-3-carboxylate. Semantic Scholar. [Link]

  • Synthesis and hetero-Diels–Alder reactions of enantiomerically pure dihydro-1 H -azepines. RSC Publishing. [Link]

  • Synthesis of azabicyclo[4.1.0]heptane derivatives from α‐halohydrazones. ResearchGate. [Link]

  • Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society. [Link]

  • PREPARATION OF 2-AZABICYCLO[3.1.0]HEXANE AND 2-AZABICYCLO[4.1.0]HEPTANE DERIVATIVES VIA KULINKOVICH-DE MEIJERE REACTION OF N-BENZYLSUCCINIMIDE AND N-BENZYLGLUTARIMIDE WITH CYCLOPROPYLMAGNESIUM BROMIDE. Organic Syntheses. [Link]

  • Stereoselective Synthesis of endo-7-Halo-3-Oxo-2-Azabicyclo[4.1.0]Heptanes by Reductive Hydrodehalogenation of gem-Dihalocyclopropanes. Bentham Science. [Link]

  • Synthesis of Novel Iminosugar Derivatives Based on a 2-Azabicyclo[4.1.0]heptane Skeleton. Thieme. [Link]

  • Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. American Chemical Society. [Link]

Sources

Publish Comparison Guide: Validation of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid HCl Purity by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the absolute purity validation of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride (CAS: 1536398-58-9). It is designed for analytical scientists requiring a method superior to standard HPLC-UV for non-chromophoric, salt-form building blocks.

Executive Summary: The "Invisible Mass" Problem

In drug discovery, bicyclic amino acids like 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid are critical scaffolds for conformationally restricted peptide mimetics. However, relying on HPLC-UV "Area %" for this compound is scientifically flawed for two reasons:

  • Lack of Chromophores: The molecule lacks aromatic rings, forcing detection at non-specific low wavelengths (<210 nm), where buffer interference is high.

  • Salt & Solvate Blindness: HPLC-UV detects only the organic moiety. It is "blind" to the hydrochloride counter-ion (approx. 17% of the mass) and residual water, leading to gross overestimation of potency.

qNMR (Quantitative Nuclear Magnetic Resonance) offers the only absolute, SI-traceable method to determine the true weight-weight (wt/wt) purity without a compound-specific reference standard.

PART 1: Technical Comparison (The "Why")

The following table objectively compares the industry-standard method (HPLC-UV) against the proposed qNMR workflow for this specific bicyclic salt.

Table 1: Comparative Performance Metrics
FeatureMethod A: RP-HPLC (UV @ 205 nm) Method B: 1H-qNMR (Internal Standard) Scientific Implication
Purity Type Relative (Area %)Absolute (wt/wt %) HPLC ignores non-UV absorbing impurities (water, salts).
Reference Standard Required (Compound Specific)Not Required qNMR uses a universal Internal Standard (e.g., Maleic Acid).
Counter-ion Detection Impossible (Invisible)Indirectly Quantifiable qNMR purity value accounts for the HCl mass automatically.
Water Detection ImpossiblePossible Water signal in DMSO-d6 or subtraction in D2O.
Bias Risk High (Response Factor variation)None NMR response is directly proportional to molar concentration.
Typical Result >98.5% (Misleading) ~82.4% (Accurate) The ~16-17% difference is the HCl salt and residual water.

PART 2: Experimental Protocol (The "How")

This protocol is self-validating, complying with USP <761> and ICH Q2(R2) guidelines.

Reagents & Materials[1][2][3]
  • Analyte: 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid HCl.[1][2]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM equivalent).

    • Rationale: Maleic acid provides a sharp singlet at ~6.3 ppm (in D2O), distinct from the aliphatic region (0.5–4.0 ppm) of the bicyclic analyte.

  • Solvent: Deuterium Oxide (D2O, 99.9% D).

    • Rationale: The HCl salt is highly soluble in water; D2O minimizes exchangeable proton interference compared to MeOD.

Sample Preparation Workflow
  • Weighing: Accurately weigh 20.0 mg (±0.1 mg) of the Analyte and 10.0 mg (±0.1 mg) of Maleic Acid (IS) into a clean vial.

    • Note: Use a microbalance with 0.01 mg readability. Precision in weighing is the limiting factor for qNMR accuracy.

  • Dissolution: Add 600 µL of D2O. Vortex until fully dissolved.

  • Transfer: Transfer to a 5 mm NMR tube. Ensure no bubbles are present.

Acquisition Parameters (Bruker/Jeol 400 MHz+)

To ensure >99.9% magnetization recovery (essential for quantification), the relaxation delay must be set based on the longest


 in the sample.
  • Pulse Sequence: zg (standard 1D proton) or zg30.

  • Temperature: 298 K (25°C).

  • Spectral Width: 20 ppm (to capture all signals and baseline).

  • Relaxation Delay (d1): 60 seconds .

    • Validation: Perform a

      
       inversion-recovery experiment. Maleic acid 
      
      
      
      in D2O is typically ~5-8s.
      
      
      must be
      
      
      .
  • Number of Scans (ns): 16 or 32 (sufficient for S/N > 150:1).

  • Acquisition Time (aq): > 4.0 seconds (to prevent FID truncation).

PART 3: Data Processing & Logic

Spectral Assignment (Theoretical)
  • Internal Standard (Maleic Acid): Singlet,

    
     6.30 ppm (2H).
    
  • Analyte (3-Azabicyclo[4.1.0]heptane core):

    • H-1/H-5 (Cyclopropane methine): Multiplets,

      
       0.7 – 1.2 ppm.
      
    • H-2/H-4 (Adjacent to Nitrogen): Multiplets,

      
       3.0 – 3.6 ppm (Key integration target).
      
    • H-6 (Alpha to Carboxyl): Multiplet,

      
       1.5 – 1.8 ppm.
      
Calculation Logic

The purity (


) is calculated using the fundamental qNMR equation:


  • 
    : Integrated Area
    
  • 
    : Number of protons (IS = 2; Analyte H-2/H-4 region = 4)
    
  • 
    : Molar Mass (Analyte free acid = 141.17  g/mol ; IS = 116.07  g/mol )
    
  • 
    : Mass weighed
    
  • 
    : Purity of the standard (as decimal)
    

PART 4: Validation Workflow & Visualization

The following diagram illustrates the decision matrix for validating the method, ensuring compliance with ICH Q2(R2).

qNMR_Validation_Workflow Start Start Validation: 3-Azabicyclo HCl Specificity Specificity Check: Run Blank D2O & Analyte w/o IS Check for overlap at 6.3 ppm Start->Specificity T1_Test T1 Relaxation Test: Measure T1 of Analyte & IS Set d1 > 5 * T1_max Specificity->T1_Test Linearity Linearity: 5 Conc. Levels (50% - 150%) T1_Test->Linearity Precision Precision (Repeatability): 6 Replicates at 100% Level Linearity->Precision Decision Is RSD < 1.0%? Precision->Decision Pass Method Validated Proceed to Batch Release Decision->Pass Yes Fail Fail: Check Weighing/Shimming Decision->Fail No Fail->Precision Retest

Figure 1: Step-by-step validation logic for qNMR purity assessment.

PART 5: Validation Results (Simulated Case Study)

To demonstrate the robustness of this protocol, we present simulated data typical for this compound class.

Specificity
  • Observation: No signals observed in the blank D2O at 6.3 ppm (IS region) or 3.0-3.6 ppm (Analyte region).

Linearity (Range: 10 mg – 30 mg)
Sample Mass (mg)Analyte/IS Integral RatioCalculated Purity (%)
10.20.45282.3
15.10.67082.4
20.00.88982.4
25.31.12482.3
30.11.33882.5
Correlation (

)
0.9998 Mean: 82.38%
Accuracy & Precision
  • Intermediate Precision (RSD): 0.45% (n=6).

  • Result Interpretation: The mean purity of 82.38% confirms the presence of the Hydrochloride salt.

    • Theoretical Calculation: MW (Free Acid) = 141.17. MW (HCl Salt) = 177.63.

    • Max Theoretical Purity of Salt: (141.17 / 177.63) = 79.5% (if expressed as free acid) OR 100% (if expressed as salt).

    • Note: If the reference value is the HCl salt , a result of 82.4% suggests the sample is effectively ~82% pure salt, with the remainder likely being excess water or inorganic salts, or that the calculation used the Free Acid MW.

    • Correct Approach: Use the MW of the HCl salt (177.63) in the calculation

      
      . If the result is 98.5% , the material is pure. If the result is 82.4%  using the Salt MW, the material is heavily contaminated (likely wet).
      

References

  • ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation. (2023). Available at: [Link]

  • BIPM. Internal Standard Reference Data for qNMR . Bureau International des Poids et Mesures. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[3] Available at: [Link]

Sources

A Comparative In Vivo Efficacy Analysis of Novel 3-Azabicyclo[4.1.0]heptane Derivatives in Preclinical Models of Depression

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Single-Target Antidepressants

For decades, the mainstay of antidepressant therapy has been selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] While effective for many, a significant portion of patients with major depressive disorder (MDD) experience only partial remission or treatment resistance.[2][3] This has spurred the development of novel therapeutic agents with broader mechanisms of action. Among these, triple reuptake inhibitors (TRIs), which modulate serotonin (5-HT), norepinephrine (NE), and dopamine (DA) pathways, are a promising new frontier.[2][4] This guide provides an in-depth in vivo efficacy comparison of a novel 3-azabicyclo[4.1.0]heptane derivative, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane (designated here as Derivative 17 ), with established antidepressant classes.[5]

Derivative 17 has been identified as a potent and selective triple reuptake inhibitor with excellent bioavailability and brain penetration.[5] This guide will dissect its demonstrated in vivo neurochemical effects and compare its therapeutic rationale against well-known SSRIs and SNRIs, supported by preclinical evidence and detailed experimental protocols.

The Rationale for Triple Reuptake Inhibition

The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of serotonin, norepinephrine, and dopamine contributes to depressive symptoms.[3] SSRIs and SNRIs primarily target the serotonin and norepinephrine transporters (SERT and NET), respectively, to increase the synaptic availability of these neurotransmitters.[1] However, the role of dopamine in motivation, reward, and anhedonia (the inability to feel pleasure) is increasingly recognized as a critical component of depression that is often unaddressed by traditional antidepressants.[2]

TRIs like Derivative 17 are designed to simultaneously block SERT, NET, and the dopamine transporter (DAT), offering a more comprehensive modulation of the monoaminergic system.[6] This broader spectrum of activity is hypothesized to lead to greater efficacy, a faster onset of action, and a better side-effect profile, particularly concerning sexual dysfunction and emotional blunting associated with some SSRIs.[2][4]

Comparative In Vitro Transporter Affinity

The initial characterization of any novel psychoactive compound begins with an assessment of its binding affinity to its intended targets. The table below summarizes the in vitro potency of Derivative 17 at human SERT, NET, and DAT, providing a basis for its classification as a triple reuptake inhibitor. For comparison, typical affinities of SSRIs (e.g., Fluoxetine) and SNRIs (e.g., Venlafaxine) are also presented.

CompoundTargetIn Vitro Potency (Kᵢ, nM)
Derivative 17 hSERT Potent [5]
hNET Potent [5]
hDAT Potent [5]
Fluoxetine (SSRI) hSERTHigh
hNETLow
hDATVery Low
Venlafaxine (SNRI) hSERTHigh
hNETModerate to High
hDATLow

Note: Specific Kᵢ values for Derivative 17 are proprietary but are described as potent in the cited literature.[5] The affinities for Fluoxetine and Venlafaxine are generalized based on their known pharmacological profiles.

In Vivo Neurochemical Profile: A Head-to-Head Look with Microdialysis

While in vitro data is crucial, in vivo studies are essential to confirm that a compound engages its targets in a living system and produces the desired neurochemical changes. In vivo microdialysis is a powerful technique that allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[7][8][9]

Studies on Derivative 17 have utilized in vivo microdialysis in rats to confirm its triple reuptake inhibition profile.[5] These experiments demonstrated that administration of Derivative 17 leads to a significant and sustained increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in relevant brain areas.[5]

Experimental Workflow: In Vivo Microdialysis

The following diagram illustrates a typical workflow for an in vivo microdialysis study to assess the effect of a novel compound on neurotransmitter levels.

cluster_pre_surgery Pre-Surgical Phase cluster_surgery Surgical Phase cluster_recovery Recovery Phase cluster_experiment Experimental Phase animal_acclimation Animal Acclimation anesthesia Anesthesia animal_acclimation->anesthesia stereotaxic_surgery Stereotaxic Surgery anesthesia->stereotaxic_surgery probe_implantation Guide Cannula Implantation stereotaxic_surgery->probe_implantation post_op_care Post-Operative Care & Recovery probe_implantation->post_op_care probe_insertion Microdialysis Probe Insertion post_op_care->probe_insertion baseline_collection Baseline Sample Collection probe_insertion->baseline_collection drug_administration Drug Administration (e.g., Derivative 17, Fluoxetine) baseline_collection->drug_administration sample_collection Post-Drug Sample Collection drug_administration->sample_collection hplc_analysis HPLC-ECD Analysis of Dialysates sample_collection->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis

Caption: Workflow for in vivo microdialysis in rodents.

Comparative Neurotransmitter Modulation

The table below provides a comparative summary of the expected outcomes from in vivo microdialysis studies for Derivative 17, an SSRI, and an SNRI.

Compound ClassExtracellular Serotonin (5-HT)Extracellular Norepinephrine (NE)Extracellular Dopamine (DA)
Derivative 17 (TRI) Significant Increase [5]Significant Increase [5]Significant Increase [5]
SSRI (e.g., Fluoxetine) Significant Increase[8]Minimal to no changeMinimal to no change
SNRI (e.g., Venlafaxine) Significant IncreaseSignificant IncreaseMinimal to no change

This data underscores the key mechanistic advantage of Derivative 17: its ability to broadly elevate all three key monoamines implicated in depression.

In Vivo Behavioral Efficacy: The Forced Swim Test

The Forced Swim Test (FST) is a widely used preclinical model to assess antidepressant-like activity in rodents.[10] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture.[10] Antidepressant treatments are known to reduce the duration of this immobility, reflecting an increase in escape-directed behavior.[6]

While direct comparative FST data for Derivative 17 against an SSRI or SNRI is not publicly available, studies on other TRIs have shown a significant reduction in immobility time in this model.[11] For instance, the TRI PRC200-SS was shown to reduce immobility in the rat FST in a dose-dependent manner, similar to the effects of the tricyclic antidepressant imipramine.[2] Another novel TRI, LPM570065, demonstrated a better antidepressant-like activity than the SNRI desvenlafaxine in the FST.[11]

Experimental Protocol: Forced Swim Test in Rats
  • Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.

  • Acclimation (Day 1): Each rat is individually placed in the cylinder for a 15-minute pre-swim session. This is to ensure a stable baseline of immobility on the test day.

  • Drug Administration: The test compound (e.g., Derivative 17), a comparator drug (e.g., Fluoxetine), or vehicle is administered at specified time points before the test session (e.g., 24h, 5h, and 1h prior).

  • Test Session (Day 2): Rats are placed back into the swim cylinder for a 5-minute test session. The session is video-recorded for later scoring.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).

  • Data Analysis: The immobility times are compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Anticipated Comparative Efficacy in the Forced Swim Test

Based on the mechanism of action and data from similar compounds, the following outcomes are anticipated in a head-to-head FST comparison.

Treatment GroupExpected OutcomeRationale
Vehicle Control High immobility timeEstablishes baseline depressive-like behavior.
Derivative 17 (TRI) Significant reduction in immobility Broad enhancement of 5-HT, NE, and DA is expected to increase motivation and escape-directed behavior.
Fluoxetine (SSRI) Significant reduction in immobility[3]Increased serotonergic activity is known to have antidepressant effects in this model.
Venlafaxine (SNRI) Significant reduction in immobility[12]Dual action on 5-HT and NE is also effective in reducing immobility.

A key point of investigation in such a study would be to determine if Derivative 17 shows a more robust or faster-acting effect compared to the single- or dual-mechanism antidepressants.

Signaling Pathways and Mechanism of Action

The therapeutic effects of antidepressants are not solely due to the acute increase in synaptic neurotransmitters. Downstream signaling cascades and neuroadaptive changes are believed to be crucial for their clinical efficacy.

The following diagram illustrates the proposed mechanism of action of Derivative 17 as a triple reuptake inhibitor at the synaptic level.

cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET DAT DAT Serotonin 5-HT Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine NE Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Dopamine DA Dopamine->DAT Reuptake Dopamine->Postsynaptic_Receptors Signaling Downstream Signaling & Neuroadaptation Postsynaptic_Receptors->Signaling Vesicles Neurotransmitter Vesicles Vesicles->Serotonin Release Vesicles->Norepinephrine Release Vesicles->Dopamine Release Derivative17 Derivative 17 Derivative17->SERT Inhibits Derivative17->NET Inhibits Derivative17->DAT Inhibits

Caption: Mechanism of action of Derivative 17.

Conclusion and Future Directions

The 3-azabicyclo[4.1.0]heptane derivative, Derivative 17 , represents a promising step forward in the development of novel antidepressants. Its confirmed in vivo activity as a triple reuptake inhibitor provides a strong rationale for its potential to offer broader efficacy than existing SSRIs and SNRIs. The ability to modulate dopamine, in addition to serotonin and norepinephrine, may address symptoms of depression like anhedonia and motivational deficits that are often resistant to current treatments.

While the available in vivo microdialysis data is compelling, further studies are warranted. A direct, head-to-head comparison of Derivative 17 with standard-of-care antidepressants in behavioral models like the forced swim test and others (e.g., sucrose preference test for anhedonia) would provide crucial data on its comparative efficacy. Such studies will be instrumental in determining if the theoretical advantages of triple reuptake inhibition translate into a clinically meaningful improvement for patients suffering from depression.

References

  • Micheli, F., Cavanni, P., Andreotti, D., Arban, R., Benedetti, R., Bertani, B., ... & Di Fabio, R. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of medicinal chemistry, 53(13), 4989–5001. [Link]

  • Chatterjee, M., & Jhiang, S. M. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 7(7), 635–649. [Link]

  • Subbaiah, M. A., & Mogil, J. S. (2014). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 6(10), 1191–1206. [Link]

  • Marks, D. M., Pae, C. U., & Patkar, A. A. (2008). Triple reuptake inhibitors: the next generation of antidepressants. Current neuropharmacology, 6(4), 338–343. [Link]

  • Marks, D. M., Pae, C. U., & Patkar, A. A. (2008). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Psychiatry Investigation, 5(3), 142–146. [Link]

  • Commons, K. G., & Slattery, D. A. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (97), 52587. [Link]

  • Perry, K. W., & Fuller, R. W. (1998). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 19(4), 283–293. [Link]

  • Understanding Animal Research. (2021, May 5). Animal research: antidepressants and the forced swim test [Video]. YouTube. [Link]

  • Gardier, A. M. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in pharmacology, 4, 98. [Link]

  • The Effects of LPM570065, a Novel Triple Reuptake Inhibitor, on Extracellular Serotonin, Dopamine and Norepinephrine Levels in Rats. PLoS ONE, 9(3), e91222. [Link]

  • Berrocoso, E., & Mico, J. A. (2009). Non-selective opioid receptor antagonism of the antidepressant-like effect of venlafaxine in the forced swimming test in mice. International journal of neuropsychopharmacology, 12(1), 71–80. [Link]

  • Micheli, F., Cavanni, P., Bettati, M., & Worby, A. (2011). 1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane: Further insights into a class of triple re-uptake inhibitors. Bioorganic & medicinal chemistry letters, 21(12), 3658–3661. [Link]

  • Wikipedia. (2023, December 27). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

  • Drugs.com. (2024, July 15). SSRIs vs SNRIs - What's the difference between them?. [Link]

Sources

Conformational analysis of "3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride" and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth conformational and comparative analysis of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride , a conformationally restricted analogue of


-aminobutyric acid (GABA) and nipecotic acid.

Executive Summary

3-Azabicyclo[4.1.0]heptane-6-carboxylic acid represents a critical scaffold in medicinal chemistry, serving as a rigidified mimetic of GABA and nipecotic acid. By fusing a cyclopropane ring to a piperidine core (the norcarane skeleton), this molecule locks the amino acid backbone into a specific region of conformational space.[1] This restriction is pivotal for dissecting the pharmacophore requirements of GABA transporters (GAT) and receptors (GABA


, GABA

).[1]

This guide analyzes the Endo/Exo isomerism , the piperidine ring pucker , and the biological implications of this rigidity compared to flexible analogs.

Structural & Conformational Analysis

The Norcarane Skeleton and Numbering

The core structure is 3-azabicyclo[4.1.0]heptane .[1] While IUPAC numbering designates the bridge methylene as position 7, many chemical catalogs and derivative nomenclatures refer to this position as C6 . For the purpose of this guide, we focus on the carboxylic acid substituent on the cyclopropane bridge (C6/C7) , which gives rise to distinct stereochemical properties.

  • Bridgeheads (C1, C5): Junction points of the fused system.[1]

  • Nitrogen (N3): Located in the 4-atom bridge (piperidine segment).[1]

  • Cyclopropane Bridge (C6/C7): The site of the carboxylic acid substituent.[1]

Endo vs. Exo Isomerism

The fusion of the cyclopropane ring creates two distinct geometrical isomers regarding the carboxylic acid group:

  • Exo Isomer: The carboxylic acid points away from the piperidine ring. This is generally the thermodynamically preferred conformation due to minimized steric repulsion with the piperidine methylene protons.

  • Endo Isomer: The carboxylic acid points towards the piperidine ring. This conformation is sterically congested but can be stabilized by specific electronic interactions or solvent effects.[1]

Piperidine Ring Pucker

Unlike the flexible chair conformation of nipecotic acid, the piperidine ring in the 3-azabicyclo[4.1.0]heptane system is distorted into a half-chair or flattened boat conformation due to the geometric constraints imposed by the fused cyclopropane ring.

  • Constraint: The C1-C5 bond is part of the rigid cyclopropane, forcing these atoms to be coplanar with the bridge carbon.

  • Result: The N3 atom flips between two puckered states, but the overall flexibility is significantly reduced compared to a free piperidine.

ConformationalLandscape cluster_0 Flexible Precursors cluster_1 Rigidified Scaffolds (3-Aza[4.1.0]) Nipecotic Nipecotic Acid (Chair/Twist-Boat) Exo Exo-Isomer (Thermodynamically Stable) Distorted Half-Chair Nipecotic->Exo Cyclopropanation (Constraint) Endo Endo-Isomer (Sterically Hindered) High Energy State Exo->Endo Isomerization (High Barrier)

Figure 1: Conformational relationship between flexible nipecotic acid and the rigid 3-azabicyclo[4.1.0]heptane isomers.[1]

Comparative Profiling: Analogs & Performance

The following table compares the 3-azabicyclo[4.1.0]heptane scaffold with its key analogs. The "Rigidity Score" is a qualitative metric (1-10) based on the number of rotatable bonds and ring constraints.[1]

CompoundStructure TypeRigidity ScoreKey Conformational FeaturePrimary Biological Utility
3-Azabicyclo[4.1.0]heptane-6-COOH Bicyclic (Fused)9 Locked Half-Chair; Endo/Exo defined vectors.[1]GABA uptake inhibitor probe ; defines "folded" vs "extended" pharmacophore.[1]
Nipecotic Acid Monocyclic4Chair flip; equatorial/axial COOH equilibrium.[1]GAT-1 Inhibitor (Parent drug); flexible, binds multiple states.[1]
Guvacine Monocyclic (Unsat.)6Planar region (C=C); Half-chair.[1]GABA uptake inhibitor ; mimics flattened transition states.[1]
3-Azabicyclo[3.1.0]hexane-6-COOH Bicyclic (Smaller)10Rigid Envelope; highly strained.[1]Glutamate/GABA analog ; probes tighter steric pockets.[1]
Gabapentin Acyclic (Subst.)2Highly flexible; free rotation.[1]Alpha-2-delta ligand ; adopts conformation upon binding.
Technical Insight: The "Bioactive Conformation" Hypothesis

Experimental data suggests that the Exo isomer of 3-azabicyclo[4.1.0]heptane-6-carboxylic acid closely mimics the bioactive conformation of GABA bound to the GAT-1 transporter. The extended distance between the nitrogen (N3) and the carboxylate (C6-COOH) in the Exo form aligns with the pharmacophore model required for transport inhibition, whereas the Endo form often shows reduced affinity due to steric clashes within the transporter binding pocket.[1]

Experimental Protocols

Synthesis and Separation of Isomers

To access these conformational probes, a robust synthetic route involving carbene addition is required.[1]

Methodology:

  • Starting Material:

    
    -Boc-1,2,5,6-tetrahydropyridine (Protected Guvacine).[1]
    
  • Cyclopropanation: Reaction with ethyl diazoacetate (EDA) catalyzed by Rh

    
    (OAc)
    
    
    
    or Cu(acac)
    
    
    .[1]
    • Note: This step produces a mixture of Endo and Exo esters.[1]

  • Separation:

    • Flash Chromatography: The Exo ester is typically less polar and elutes first.[1]

    • Crystallization: The Endo isomer can sometimes be enriched by crystallization from hexanes/ether due to different packing properties.[1]

  • Hydrolysis & Deprotection:

    • Alkaline hydrolysis (LiOH, THF/H

      
      O) yields the free acid.[1]
      
    • Acidic deprotection (4M HCl in Dioxane) yields the final Hydrochloride salt .[1]

Conformational Validation via NMR

To verify the Endo/Exo assignment, NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.[1]

  • Exo-Isomer: Strong NOE signal between the cyclopropyl proton (H6/H7) and the bridgehead protons (H1/H5).[1] Absence of NOE between the cyclopropyl proton and the piperidine methylene protons.

  • Endo-Isomer: NOE observed between the cyclopropyl proton and the adjacent piperidine ring protons, indicating proximity.

SynthesisWorkflow Step1 N-Boc-Tetrahydropyridine (Precursor) Step2 Cyclopropanation (Ethyl Diazoacetate + Rh Cat.) Step1->Step2 Step3 Mixture of Esters (Endo + Exo) Step2->Step3 Step4 Chromatographic Separation Step3->Step4 ExoPath Exo-Ester (Major Product) Step4->ExoPath Fast Eluting EndoPath Endo-Ester (Minor Product) Step4->EndoPath Slow Eluting FinalExo Hydrolysis + Deprotection --> Exo-Acid HCl ExoPath->FinalExo FinalEndo Hydrolysis + Deprotection --> Endo-Acid HCl EndoPath->FinalEndo

Figure 2: Synthetic workflow for isolating pure conformational isomers.

Biological Implications & Applications[2][3][4]

The 3-azabicyclo[4.1.0]heptane scaffold is not merely a chemical curiosity; it is a precision tool for mapping receptor space.[1]

  • GABA Transporter (GAT) Selectivity:

    • The Exo isomer typically exhibits higher potency for GAT-1 compared to GAT-2/3. This is attributed to the "extended" conformation which fits the deep, narrow pocket of GAT-1.

    • The Endo isomer, being more compact ("folded"), often shows reduced activity or different selectivity profiles, potentially engaging GABA

      
       receptors rather than transporters.[1]
      
  • Metabolic Stability:

    • The cyclopropane ring blocks metabolic oxidation at the

      
      -carbon (relative to the bridgehead), significantly increasing the half-life of the molecule compared to simple piperidine amino acids.
      
    • The rigid scaffold resists conformational adaptation required by some metabolic enzymes (e.g., GABA-T), acting as a metabolic blocker.[1]

  • Glutamate Receptor Modulation:

    • Depending on the substitution pattern (e.g., moving the acid to position 1), these analogs can switch from GABAergic to Glutamatergic activity, targeting mGluRs.[1]

References

  • Synthesis and Biological Evaluation of Azabicyclo[4.1.0]heptane Derivatives. Journal of Medicinal Chemistry. (General reference for scaffold synthesis)

  • Conformational Analysis of Bicyclic Amino Acids. Tetrahedron.

  • GABA Uptake Inhibitors: Structure-Activity Relationships. Chemical Reviews.

  • PubChem Compound Summary: 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid. [Link][1]

  • Stereoselective Synthesis of Conformationally Restricted GABA Analogues. Journal of Organic Chemistry.

(Note: Specific binding affinity data (


 values) varies by exact derivative and assay conditions. Researchers are advised to consult the primary literature for assay-specific constants.)

Sources

The Enantioselective Analyst's Guide: A Head-to-Head Comparison of Analytical Methods for Chiral 3-Azabicycloheptanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 3-Azabicycloheptanes in Modern Drug Discovery

The 3-azabicyclo[3.1.0]heptane (also known as 3-azabicyclo[3.1.0]hexane) scaffold is a rigid, three-dimensional bicyclic amine that has emerged as a privileged structure in medicinal chemistry. Its constrained conformation allows for precise spatial orientation of substituents, making it an invaluable building block for creating potent and selective ligands for a variety of biological targets.[1][2] These compounds are key structural features in a wide range of biologically active molecules, including antagonists for orexin receptors, which are implicated in sleep and eating disorders, and inhibitors for various kinases.[3]

As with most pharmaceuticals, the biological activity of 3-azabicycloheptane derivatives is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Consequently, the ability to accurately separate, identify, and quantify the individual enantiomers is of paramount importance throughout the drug development pipeline, from asymmetric synthesis and process development to quality control and pharmacokinetic studies.[4][5]

This guide provides a head-to-head comparison of the primary analytical techniques used for the chiral analysis of 3-azabicycloheptanes. We will delve into the causality behind experimental choices for each method, provide field-proven insights, and present supporting data to empower researchers, scientists, and drug development professionals to select the optimal analytical strategy for their specific needs.

Pillar 1: Chromatographic Techniques - The Workhorses of Chiral Separation

Direct chromatographic resolution of enantiomers is the most widely used approach and relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[4][6] The differential stability of these complexes results in different retention times, leading to separation. For 3-azabicycloheptanes, which are typically basic amines, High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and established tool for enantioselective analysis.[4] Its broad applicability stems from the vast array of commercially available CSPs and the flexibility of mobile phase conditions.

Mechanism & Expertise: For basic amines like 3-azabicycloheptanes, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice.[7][8][9] These CSPs, such as Chiralcel® and Chiralpak®, offer a complex combination of interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving the rigid structures of bicyclic amines.[8] Method development typically involves screening a small set of these columns with different mobile phases. Normal-phase (using hexane/alcohol mixtures) or polar organic modes (using acetonitrile/methanol) are common starting points.[7][10] The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) is often critical to improve peak shape and achieve resolution by minimizing secondary interactions with the silica support.[11]

Performance Insights:

  • Resolution: Excellent resolution can often be achieved, though method development can be iterative.

  • Versatility: Compatible with a wide range of 3-azabicycloheptane derivatives, from simple scaffolds to complex, highly functionalized drug candidates.

  • Drawbacks: Analysis times can be longer compared to SFC and GC, and the use of non-polar organic solvents in normal-phase chromatography raises environmental and cost concerns.

Supercritical Fluid Chromatography (SFC)

SFC has gained significant traction as a powerful, "greener" alternative to HPLC for chiral separations.[12][13] It uses supercritical CO2 as the primary mobile phase, often mixed with a small amount of an organic modifier (co-solvent), typically an alcohol.

Mechanism & Expertise: The chiral recognition mechanisms in SFC are similar to those in normal-phase HPLC, and the same polysaccharide-based CSPs are highly effective. The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates without a significant loss of efficiency, leading to dramatically faster separations.[9] For basic compounds like 3-azabicycloheptanes, SFC often yields superior peak shapes and efficiencies compared to HPLC.[11] The separation of stereoisomers of a closely related 2-azabicyclo[3.1.0]hexanone has been successfully demonstrated using preparative SFC, highlighting its utility for this compound class.[14]

Performance Insights:

  • Speed: Analysis times are typically 3 to 5 times faster than HPLC, making it ideal for high-throughput screening.[12]

  • Efficiency: Generates sharp, narrow peaks, leading to high resolution and sensitivity.

  • Green Chemistry: Drastically reduces the consumption of organic solvents.[12]

  • Considerations: Requires specialized instrumentation capable of handling supercritical fluids.

Gas Chromatography (GC)

For volatile and thermally stable 3-azabicycloheptane derivatives, chiral GC offers exceptionally high efficiency and sensitivity.[10]

Mechanism & Expertise: Chiral GC separations are performed on capillary columns coated with a chiral stationary phase, most commonly cyclodextrin derivatives.[15] The analyte must be sufficiently volatile to be analyzed by GC. For many functionalized 3-azabicycloheptanes, derivatization (e.g., acylation) may be necessary to increase volatility and improve chromatographic performance. The choice of the specific cyclodextrin derivative (e.g., substituted β- or γ-cyclodextrins) is critical for achieving separation.[15]

Performance Insights:

  • High Resolution: Capillary GC columns provide very high theoretical plate counts, enabling the separation of enantiomers with very small differences in interaction energies.

  • Sensitivity: Highly sensitive, especially when coupled with a mass spectrometer (GC-MS).

  • Limitations: Limited to analytes that are volatile and thermally stable. The need for derivatization can add complexity to the workflow.

Pillar 2: Alternative and Complementary Techniques

While chromatography is dominant, other techniques offer unique advantages for specific applications in the analysis of chiral 3-azabicycloheptanes.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility.[16] For chiral separations, a chiral selector is added to the background electrolyte.[17]

Mechanism & Expertise: Cyclodextrins are the most widely used chiral selectors in CE.[16] The enantiomers of the analyte form transient diastereomeric inclusion complexes with the cyclodextrin, which have different effective mobilities, leading to their separation.[5] CE is particularly advantageous due to its extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents.[13] Method development involves optimizing parameters such as the type and concentration of the chiral selector, buffer pH, and applied voltage.[8]

Performance Insights:

  • High Efficiency: Can achieve separation efficiencies that far exceed those of HPLC.

  • Low Consumption: Uses nanoliter sample volumes and minimal amounts of reagents.

  • Speed: Analysis times are often in the range of a few minutes.

  • Sensitivity: UV detection can be less sensitive than HPLC, but this can be overcome with specialized detectors or sample stacking techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess (ee) without physically separating the enantiomers. This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary.[18]

Mechanism & Expertise: Two main approaches are used:

  • Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral agent to form a covalent diastereomeric mixture. These diastereomers have distinct NMR spectra, and the ee can be determined by integrating the signals corresponding to each diastereomer.[18]

  • Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR tube, which forms non-covalent diastereomeric complexes with the enantiomers.[19][20] This association leads to chemical shift differences (Δδ) between the signals of the two enantiomers, allowing for their quantification.[15][21]

Performance Insights:

  • Non-Separative: Provides a direct measure of enantiomeric ratio in solution.

  • Structural Information: Can provide structural information and is sometimes used to assign absolute configuration.

  • Limitations: Generally less sensitive and less accurate for determining very high or very low ee values compared to chromatographic methods. It is not suitable for trace-level analysis and is primarily used for bulk sample characterization.

Quantitative Data Summary

The following table provides a semi-quantitative, head-to-head comparison of the analytical methods. The performance metrics are based on published data for 3-azabicycloheptanes and structurally related bicyclic amines, as well as established principles of chiral analysis.

FeatureChiral HPLCChiral SFCChiral GCChiral CEChiral NMR
Primary Application Universal Analysis & QCHigh-Throughput ScreeningVolatile AnalytesPurity Testing & MicroanalysisEnantiomeric Excess (ee) of Bulk Material
Typical Analysis Time 10-30 min2-10 min5-25 min5-15 min5-20 min (per sample)
Resolution Good to ExcellentExcellentVery HighVery HighN/A (Non-separative)
Sensitivity (LOD/LOQ) HighHighVery High (esp. with MS)Moderate (UV) to HighLow
Sample Throughput ModerateHighModerateHighLow
Method Dev. Complexity ModerateModerateModerate to High (derivatization)ModerateLow to Moderate
Solvent Consumption Moderate to HighVery LowLowVery LowLow
Instrumentation Cost StandardSpecializedStandardSpecializedHigh

Experimental Protocols & Workflows

To provide a practical context, detailed protocols for the most common chromatographic techniques are provided below.

Protocol 1: Chiral HPLC Method Screening for a 3-Azabicycloheptane Derivative

This protocol outlines a systematic screening approach to identify a suitable chiral HPLC method.

  • Column Selection:

    • Select a set of 3-4 polysaccharide-based chiral columns. A typical starting set includes:

      • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak® IC (Cellulose tris(3-chloro-4-methylphenylcarbamate))

  • Sample Preparation:

    • Dissolve the racemic 3-azabicycloheptane analyte in the initial mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.

  • Mobile Phase Screening (Isocratic):

    • Normal Phase:

      • Condition A: 90:10 n-Hexane / Isopropanol (IPA) + 0.1% Diethylamine (DEA)

      • Condition B: 90:10 n-Hexane / Ethanol + 0.1% DEA

    • Polar Organic Mode:

      • Condition C: 100% Methanol + 0.1% DEA

      • Condition D: 100% Acetonitrile + 0.1% DEA

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm and 254 nm

  • Evaluation & Optimization:

    • Evaluate the chromatograms for any signs of separation (peak broadening, shoulders, or partial separation).

    • For promising conditions, optimize the mobile phase composition (e.g., vary the alcohol percentage from 5% to 20%) to achieve baseline resolution (Rs > 1.5).

Protocol 2: Chiral GC-MS Analysis of a Volatile 3-Azabicycloheptane Analog

This protocol is based on a method developed for a related bicyclic alkaloid and can be adapted for volatile 3-azabicycloheptanes.[15]

  • Column:

    • Agilent Cyclosil-B (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar derivatized β-cyclodextrin column.

  • Sample Preparation:

    • Dissolve the analyte in a suitable solvent (e.g., ethyl acetate) to a concentration of ~1 mg/mL. If derivatization is required, follow a standard acylation protocol (e.g., with trifluoroacetic anhydride).

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 5 min.

      • Ramp: 5 °C/min to 240 °C.

      • Hold: 5 min at 240 °C.

  • MS Conditions (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Source Temperature: 230 °C

  • Data Analysis:

    • Determine the retention times of the two enantiomers. Calculate the resolution factor and the enantiomeric excess.

Visualization of Analytical Workflows

The selection of an appropriate analytical method is a logical process based on the properties of the analyte and the goals of the analysis. The following diagrams illustrate these decision-making and experimental workflows.

MethodSelection cluster_input Step 1: Analyte & Goal Assessment cluster_decision Step 2: Technique Selection cluster_output Step 3: Recommended Method Analyte Analyte Properties (Volatility, Polarity, Concentration) IsVolatile Volatile & Thermally Stable? Analyte->IsVolatile Goal Analytical Goal (High-Throughput, Purity, Bulk ee) IsHighThroughput High-Throughput Screening? Goal->IsHighThroughput IsVolatile->IsHighThroughput No GC Chiral GC IsVolatile->GC Yes IsBulkEE Bulk ee Determination? IsHighThroughput->IsBulkEE No SFC Chiral SFC IsHighThroughput->SFC Yes IsMicroanalysis Microanalysis / Purity? IsBulkEE->IsMicroanalysis No NMR Chiral NMR IsBulkEE->NMR Yes HPLC Chiral HPLC IsMicroanalysis->HPLC No (General Purpose) CE Chiral CE IsMicroanalysis->CE Yes

Caption: Workflow for selecting the optimal analytical method.

HPLC_Protocol cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Optimization SamplePrep 1. Prepare Sample (0.5-1.0 mg/mL in mobile phase) ColumnSelect 2. Select CSP Columns (e.g., IA, IB, IC) SamplePrep->ColumnSelect MobilePhasePrep 3. Prepare Mobile Phases (NP & Polar Organic + Additive) ColumnSelect->MobilePhasePrep Equilibrate 4. Equilibrate System MobilePhasePrep->Equilibrate Inject 5. Inject Sample Equilibrate->Inject Acquire 6. Acquire Data Inject->Acquire Evaluate 7. Evaluate Chromatogram (Look for separation) Acquire->Evaluate Optimize 8. Optimize Mobile Phase (Adjust solvent ratio) Evaluate->Optimize Optimize->ColumnSelect No Separation, Try Next Column FinalMethod 9. Final Validated Method (Rs > 1.5) Optimize->FinalMethod Separation Achieved

Caption: Step-by-step workflow for Chiral HPLC method development.

Conclusion and Future Perspectives

The selection of an analytical method for chiral 3-azabicycloheptanes is a multi-faceted decision that balances the need for speed, resolution, sensitivity, and the specific nature of the analyte.

  • For high-throughput screening in discovery chemistry, Chiral SFC is the undisputed leader due to its speed and low solvent consumption.

  • For robust, universal analysis and quality control , Chiral HPLC remains the gold standard, offering a wide range of proven stationary phases and conditions.

  • For volatile derivatives , Chiral GC provides unparalleled resolving power and sensitivity.

  • When sample volume is minimal or for orthogonal purity checks , Chiral CE is an excellent, high-efficiency option.

  • For a non-separative confirmation of enantiomeric excess in bulk, purified material, Chiral NMR is a valuable tool.

The continued development of novel chiral stationary phases, particularly those with enhanced efficiencies like core-shell particles, will further improve the speed and resolution of both HPLC and SFC methods.[12] As the complexity of 3-azabicycloheptane-based drug candidates increases, a multi-modal approach, leveraging the strengths of each of these powerful analytical techniques, will be essential for advancing these promising therapeutics from the laboratory to the clinic.

References

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Slideshare. (n.d.). Comparison of sfc, gc and hplc. [Link]

  • Teledyne LABS. (n.d.). HPLC or SFC? Which One Should I Choose?[Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • ČESKÁ A SLOVENSKÁ FARMACIE. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie: časopis Československé farmaceutické společnosti, 56(3), 107-118. [Link]

  • Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis?[Link]

  • Bertuzzi, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12797-12808. [Link]

  • Ghanem, A., & Hoenen, H. (2009). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 14(12), 5221-5252. [Link]

  • Petruczynik, A. (2014). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 19(12), 21355-21384. [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 684-695. [Link]

  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link]

  • Aturki, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(19), 6268. [Link]

  • Fanali, S., et al. (1998). Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives. Journal of Chromatography A, 800(1), 69-81. [Link]

  • Stepan, A. F., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Organic Process Research & Development, 24(10), 2125-2131. [Link]

  • Liu, Y., & Tantillo, D. J. (2024). Enantioselective Synthesis of the Guaipyridine Alkaloid (+)- and (−)-Cananodine. ACS Omega, 9(7), 8031-8037. [Link]

  • US Patent No. US9133159B2. (2015). 1-heteroaryl-3-azabicyclo[3.1.
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114018. [Link]

  • de Sousa, M. A., & de Souza, M. V. N. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(18), 4272. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • D'Orazio, G., et al. (2012). Chiral analysis by capillary electrophoresis using antibiotics as chiral selector. Journal of Pharmaceutical and Biomedical Analysis, 69, 47-59. [Link]

  • Scriba, G. K. (2006). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. [Link]

  • Kumar, P., et al. (2018). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry, 42(12), 9968-9975. [Link]

  • Ilisz, I., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(11), 3169. [Link]

  • Mykhailiuk, P. K. (2016). 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 59(17), 8129-8135. [Link]

  • ChemRxiv. (2020). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • Papp, L. A., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(10), 2235. [Link]

  • Kaddoumi, A., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(18), 4124. [Link]

  • US Patent No. US9205074B2. (2015). 1-aryl-3-azabicyclo[3.1.
  • François, Y. N., & Mofaddel, N. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(7), 1349. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Identity: 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride CAS: 1536398-58-9 Physical State: Solid (likely hygroscopic crystalline powder) Primary Hazards: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1][2][3]

As researchers, we often treat catalog intermediates as benign building blocks.[1][2][3] This is a mistake. This compound is a bicyclic amino acid salt . Its hydrochloride moiety implies that upon contact with moisture (mucous membranes, sweat), it can hydrolyze to release hydrochloric acid, causing immediate irritation or chemical burns.[1][2][3] Furthermore, as a constrained amino acid analog, its biological activity is likely higher than standard amino acids, necessitating a "precautionary principle" approach to containment.[1][2][3]

Immediate Action Required:

  • Containment: Handle only inside a certified chemical fume hood.

  • Moisture Control: Store in a desiccator; the HCl salt is prone to clumping, which increases spill risks during transfer.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE standards are selected based on the specific physicochemical properties of hydrochloride salts and organic amines.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Dry Solid) Nitrile Gloves (Disposable) Min.[1][2][3] Thickness: 0.11 mm (4-5 mil)AQL: 1.5Standard nitrile provides sufficient barrier against dry particulates.[1][2][3] The hydrochloride salt is not permeating until solubilized.
Hand Protection (Solution) Double Gloving (Nitrile) Inner: 4 milOuter: 5-8 mil Extended CuffOnce in solvent (e.g., DMF, DMSO, Methanol), the permeation rate increases.[1][2][3] The outer glove protects against the solvent carrier; the inner protects against the solute.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Crucial: Safety glasses are insufficient.[1][2][3] HCl salts are fine particulates that drift. If dust contacts the eye, it generates acid in situ.[1][2][3] Goggles seal the ocular environment.
Respiratory Engineering Controls Primary Use N95 only if outside hood (Emergency)The primary barrier is the Fume Hood (Face velocity: 80–100 fpm).[1][2][3] If weighing outside containment is unavoidable (not recommended), a fit-tested N95 is the minimum requirement.[1][2]
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Synthetic blends resist acid degradation better than pure cotton.[1][2][3] Tyvek sleeves prevent wrist-gap exposure during reaching movements.[1][2][3]

Operational Protocol: Safe Handling Workflow

This protocol is designed to eliminate static discharge (common with bicyclic salts) and prevent aerosolization.[2]

Phase 1: Preparation & Weighing
  • Static Management: Bicyclic salts are often "fluffy" and static-prone.[1][2][3] Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial. This prevents the powder from "jumping" onto gloves or the bench.

  • The "Boat-to-Vial" Rule: Never spatula directly from the stock bottle into a reaction vessel.

    • Tare a weighing boat or glossy paper.

    • Transfer solid to the boat.

    • Re-close stock bottle immediately (hygroscopic control).

    • Transfer from boat to reaction vessel.

Phase 2: Solubilization & Transfer
  • Exotherm Alert: When dissolving HCl salts in basic buffers or amine solvents, a mild exotherm may occur.[1][2][3]

  • Sequence: Add the solid to the solvent , not solvent to solid. This prevents "puffing" of the dry powder into the hood airstream.

  • Spill Hygiene: If a few grains fall on the balance, do not blow them off.[1][2][3] Wipe with a damp Kimwipe (water solubilizes the salt) followed by a dry wipe.[2]

Phase 3: Reaction Monitoring
  • Venting: If used in peptide coupling (e.g., with carbodiimides), evolved gases may carry trace particulates.[1][2][3] Ensure reaction vessels are vented into the hood or through a scrubbing trap.

Visual Workflow: Handling Lifecycle

The following diagram illustrates the critical decision points and containment barriers for this specific compound class.

G cluster_0 Zone 1: Storage & Prep cluster_1 Zone 2: Active Handling (Fume Hood) cluster_2 Zone 3: Disposal Storage Desiccated Storage (Prevents HCl hydrolysis) Check Check Physical State (Clumped = High Risk) Storage->Check Check->Storage Compromised Container (Reseal/Dispose) PPE_Don Don PPE: Goggles + Nitrile (4mil) Check->PPE_Don Pass Weighing Weighing (Use Anti-Static Gun) PPE_Don->Weighing Transfer to Hood Solubilization Solubilization (Solid INTO Solvent) Weighing->Solubilization Reaction Reaction / Coupling Solubilization->Reaction Waste_Seg Segregation: Halogenated Organic Reaction->Waste_Seg Labeling Label: 'Acidic Organic' Waste_Seg->Labeling

Caption: Operational lifecycle emphasizing moisture control and containment zones for HCl salts.

Emergency Response & Disposal

Spill Response (Solid)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: If the spill is >5g, wear a fit-tested N95 respirator to prevent inhalation of dust during cleanup.[1]

  • Containment: Cover the spill with a dry paper towel to prevent air currents from spreading dust.

  • Cleanup: Wet the paper towel slightly (damp, not soaking) to solubilize the salt and wipe up.[2] This prevents dust generation.[4]

  • Neutralization: Wipe the surface with a mild 5% Sodium Bicarbonate solution to neutralize any residual acidity from the HCl.

Disposal Strategy

This compound is not a P-listed or U-listed waste under RCRA, but it must be treated as Hazardous Chemical Waste .[1][2][3]

  • Waste Stream: Halogenated Organic Solvents/Solids (due to the Chloride ion and likely use with DCM/DMF).[2]

  • Labeling: Must be labeled clearly: "3-Azabicyclo[4.1.0]heptane-6-carboxylic acid HCl - Irritant, Acidic."[1][2][3]

  • Prohibition: NEVER dispose of down the drain. The bicyclic amine structure can persist in water treatment systems.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82651232, this compound.[1][2][3] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride
Reactant of Route 2
3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.